1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >43.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-19(21)14-5-4-13(17-10-6-16-7-11-17)12-15(14)18-8-2-1-3-9-18/h4-5,12,16H,1-3,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZDTNCUMWPRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386616 | |
| Record name | 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787317 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
346704-04-9 | |
| Record name | 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine. This molecule incorporates a nitro-substituted phenyl ring linked to both a piperidine and a piperazine moiety, structural motifs of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. This document outlines a plausible synthetic route based on sequential nucleophilic aromatic substitution, detailed experimental protocols, and a thorough characterization profile including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, as well as mass spectrometry fragmentation analysis. Furthermore, potential biological activities and associated signaling pathways are discussed, providing a solid foundation for further research and development in the fields of pharmacology and drug discovery.
Introduction
Piperazine and piperidine rings are key pharmacophores found in numerous therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and central nervous system effects.[1][2][3] The strategic combination of these two heterocyclic systems on a nitro-activated phenyl scaffold presents an opportunity for the development of new chemical entities with unique pharmacological profiles. The nitro group, a strong electron-withdrawing group, not only activates the aromatic ring for nucleophilic substitution but also serves as a potential site for further chemical modification, such as reduction to an amino group, which can dramatically alter the compound's biological properties. This guide details a proposed synthesis and the expected analytical characterization of this compound (CAS No. 346704-04-9).
Proposed Synthesis
The synthesis of this compound is proposed via a sequential nucleophilic aromatic substitution (SNAr) reaction starting from 1,3-dichloro-4-nitrobenzene. The presence of the electron-withdrawing nitro group activates the ortho and para positions to nucleophilic attack. The chlorine atom at the 3-position (ortho to the nitro group) is expected to be more reactive towards nucleophilic substitution than the chlorine at the 1-position (meta to the nitro group).
The proposed two-step synthesis is as follows:
Step 1: Synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine
In the first step, 1,3-dichloro-4-nitrobenzene is reacted with piperidine. The more activated chlorine atom at the 3-position is displaced by piperidine to yield the intermediate, 1-(3-chloro-4-nitrophenyl)piperidine.
Step 2: Synthesis of this compound
The intermediate from Step 1 is then reacted with piperazine. The remaining chlorine atom at the 1-position is substituted by piperazine to afford the final product, this compound.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound.
Synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine (Intermediate)
-
To a solution of 1,3-dichloro-4-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperidine (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(3-chloro-4-nitrophenyl)piperidine.
Synthesis of this compound (Final Product)
-
In a sealed reaction vessel, dissolve 1-(3-chloro-4-nitrophenyl)piperidine (1.0 eq) and piperazine (1.5 eq) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or use an excess of piperazine as both reactant and solvent.
-
Add a base like sodium carbonate (Na₂CO₃, 2.0 eq) to the mixture.
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
References
A Technical Guide to the Physicochemical Properties of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the known physicochemical properties of the compound 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide focuses on its chemical identity and provides detailed, standard experimental protocols for the determination of its key physicochemical parameters, including melting point, solubility, and lipophilicity (LogP). Furthermore, this guide presents a conceptual framework for the potential biological activities of this compound based on the well-documented pharmacology of the piperazine scaffold. All methodologies are presented to support researchers in drug discovery and development in characterizing this and similar novel chemical entities.
Chemical Identity and Structure
The fundamental step in characterizing any compound is to establish its precise chemical identity. This compound is a substituted phenylpiperazine derivative. Its structure incorporates a piperazine ring, a piperidine ring, and a nitro group attached to a central phenyl core.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | 1-(4-Nitro-3-(piperidin-1-yl)phenyl)piperazine | - |
| CAS Number | 346704-04-9 | [1] |
| Molecular Formula | C₁₅H₂₂N₄O₂ | Calculated |
| Molecular Weight | 290.36 g/mol | Calculated |
| Canonical SMILES | C1CCN(CC1)C2=C(C=C(C=C2)N3CCNCC3)N(=O)=O | - |
| Chemical Structure | ![]() | - |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These parameters influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets. Currently, specific experimental data for this compound are not widely reported. The table below outlines the key properties that require experimental determination.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method |
| Melting Point (°C) | Data Not Available | Capillary Melting Point Apparatus |
| Aqueous Solubility (µg/mL) | Data Not Available | Shake-Flask Method |
| LogP (o/w) | Data Not Available | Shake-Flask Method |
| pKa | Data Not Available | UV-spectrophotometry / Potentiometric Titration |
Experimental Protocols
To facilitate the characterization of this compound, the following standard operating procedures for determining its core physicochemical properties are provided.
Melting Point Determination
The melting point is a fundamental indicator of a solid compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[2]
Protocol: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a glass capillary tube (sealed at one end) to a height of 1-2 cm.[3][4]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus (e.g., Mel-Temp or similar).
-
Approximate Determination: A rapid heating run (10-20°C per minute) is performed to find the approximate melting range.[2]
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of approximately 2°C per minute, starting from about 10-15°C below the approximate melting temperature.[2]
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.[5] The melting point is reported as the range T₁ - T₂.
Aqueous Solubility Determination
Solubility is a critical property influencing a drug's bioavailability.[6] The shake-flask method is the gold-standard technique for measuring thermodynamic solubility.[7]
Protocol: Shake-Flask Method
-
Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the aqueous medium (e.g., water or phosphate-buffered saline, pH 7.4).[7]
-
Equilibration: The vial is sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours or more) to ensure equilibrium between the solid and dissolved states is reached.[8]
-
Phase Separation: The resulting suspension is filtered through a sub-micron filter (e.g., 0.45 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.[6]
-
Quantification: The concentration of the compound in the clear filtrate (the saturated solution) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[8] A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.[6]
-
Result: The determined concentration is reported as the thermodynamic solubility of the compound in the specified medium.
Lipophilicity (LogP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an organic (n-octanol) and an aqueous phase. It is a key predictor of membrane permeability and metabolic stability.[9] The shake-flask method is the most reliable for LogP determination.[10]
Protocol: Shake-Flask Method for LogP
-
Solvent Preparation: Equal volumes of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4 for LogD) are mixed and shaken vigorously to pre-saturate each phase with the other. The phases are then separated.
-
Partitioning: A known, small amount of the compound is dissolved in the pre-saturated n-octanol. This solution is then mixed with a volume of pre-saturated aqueous phase in a vial.
-
Equilibration: The vial is agitated until equilibrium is reached (e.g., several hours), allowing the compound to partition between the two phases.[11]
-
Phase Separation: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: An aliquot is carefully removed from each phase. The concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases is measured by HPLC or another suitable analytical technique.[11]
-
Calculation: The partition coefficient (P) is calculated as P = [organic] / [aqueous]. The final LogP is the base-10 logarithm of this value: LogP = log₁₀(P).[9]
Visualizations: Workflows and Biological Context
Experimental Workflow
The characterization of a novel compound follows a logical progression of experiments. The workflow below illustrates the sequence of physicochemical property determination.
Caption: General workflow for the experimental determination of core physicochemical properties.
Potential Biological Pathways
While specific biological targets for this compound have not been identified, the piperazine scaffold is a well-known pharmacophore present in numerous FDA-approved drugs.[12][13] Piperazine derivatives exhibit a wide range of biological activities, often by interacting with central nervous system (CNS) targets or cellular enzymes.[14][15]
Caption: Conceptual signaling pathways for piperazine-based compounds.
References
- 1. This compound | 346704-04-9 | FN133185 [biosynth.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. scribd.com [scribd.com]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. acdlabs.com [acdlabs.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 15. jetir.org [jetir.org]
Unraveling the Molecular Maze: A Technical Guide to the Potential Mechanism of Action of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
For Immediate Release
Shanghai, China – December 27, 2025 – While specific, in-depth research on the mechanism of action for the compound 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine remains to be publicly documented, its structural features as a phenylpiperazine derivative suggest a potential for significant activity within the central nervous system. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the plausible biological targets and signaling pathways, based on the well-established pharmacology of structurally related compounds.
Core Structural Analysis and Postulated Biological Activity
This compound is a synthetic organic compound characterized by a piperazine ring linked to a nitrophenyl group, which is further substituted with a piperidine moiety. The presence of the piperazine and phenylpiperazine scaffolds is a strong indicator of potential interactions with various neurotransmitter systems. Preliminary information suggests that this compound may exhibit significant biological activity in the realm of neuropharmacology, potentially influencing serotonin and dopamine pathways.[1] Such interactions are critical in the modulation of mood, cognition, and motor control, making this class of compounds a subject of interest for the development of therapeutics for neuropsychiatric conditions.
Potential Molecular Targets and Signaling Pathways
Based on the pharmacology of analogous phenylpiperazine derivatives, the primary molecular targets for this compound are likely to be G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D) receptors. The interaction with these receptors can initiate a cascade of intracellular signaling events.
Serotonergic System Interaction
Phenylpiperazine derivatives are well-known for their affinity for various serotonin receptor subtypes. The potential interaction of this compound with these receptors could lead to the modulation of downstream signaling pathways, such as the adenylyl cyclase and phospholipase C pathways.
Figure 1: Postulated Serotonergic Signaling Pathway.
Dopaminergic System Interaction
Similarly, interaction with dopamine receptors is a hallmark of many phenylpiperazine compounds. Binding to dopamine receptors can influence motor control, motivation, and reward pathways. The specific downstream effects would depend on the receptor subtype (D1-like or D2-like) and whether the compound acts as an agonist or antagonist.
Figure 2: Postulated Dopaminergic Signaling Pathway.
Quantitative Data Summary (Hypothetical)
As no specific experimental data for this compound is available, the following table presents a hypothetical summary of quantitative data that would be crucial for characterizing its mechanism of action. These parameters are typically determined through in vitro pharmacological assays.
| Parameter | Description | Hypothetical Value Range |
| Ki (nM) | Inhibitor binding affinity; the concentration of inhibitor that occupies 50% of the target receptors. | 1 - 100 |
| IC50 (nM) | Half maximal inhibitory concentration; the concentration of an inhibitor that reduces the response of an agonist by 50%. | 10 - 500 |
| EC50 (nM) | Half maximal effective concentration; the concentration of a drug that gives half of the maximal response. | 5 - 200 |
| Emax (%) | The maximum effect of a drug. | 80 - 100 |
Key Experimental Protocols (Proposed)
To elucidate the precise mechanism of action of this compound, a series of well-established experimental protocols should be employed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for a panel of neurotransmitter receptors.
Methodology:
-
Prepare cell membranes expressing the target receptor (e.g., 5-HT1A, D2).
-
Incubate the membranes with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Figure 3: Radioligand Binding Assay Workflow.
Functional Assays
Objective: To determine the functional activity (e.g., agonist, antagonist) and potency (EC50 or IC50) of the compound at the target receptors.
Methodology (Example: cAMP Assay for Gs- or Gi-coupled receptors):
-
Culture cells expressing the target receptor.
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with a known agonist (for antagonist testing) or measure basal activity (for agonist testing).
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).
-
Plot the concentration-response curve and determine the EC50 or IC50 value.
Conclusion and Future Directions
While the precise mechanism of action of this compound is not yet fully elucidated, its chemical structure strongly suggests a role as a modulator of serotonergic and dopaminergic systems. The proposed experimental protocols provide a clear roadmap for future research to rigorously characterize its pharmacological profile. A thorough investigation into its binding affinities, functional activities, and downstream signaling effects will be paramount in determining its potential as a novel therapeutic agent for neurological and psychiatric disorders. Further studies are warranted to explore these possibilities and to establish a definitive understanding of its molecular interactions.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine, a molecule featuring a phenylpiperazine core, a piperidine moiety, and a nitroaromatic group, presents a compelling scaffold for drug discovery. While direct biological data for this specific molecule is not extensively available, its structural components are prevalent in a variety of biologically active agents. This technical guide synthesizes information from structurally related compounds to propose and detail a prospective research plan for identifying and characterizing the potential biological targets of this compound. The primary hypothesized targets include the serotonin transporter (SERT), the sigma-1 receptor, and urease, based on the known activities of phenylpiperazine, piperidine, and nitroaromatic derivatives. This document provides a comprehensive overview of the rationale for target selection, detailed experimental protocols for in vitro and in vivo validation, and visual representations of associated signaling pathways and experimental workflows to guide future research endeavors.
Introduction: Structural Rationale for Target Exploration
The chemical architecture of this compound incorporates three key pharmacophores that are frequently associated with specific biological activities:
-
Phenylpiperazine: This moiety is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting activity at central nervous system (CNS) targets. Phenylpiperazine antidepressants, for instance, are known to interact with serotonin receptors and transporters.[1]
-
Piperidine: The piperidine ring is another privileged structure in drug discovery, found in a wide array of pharmaceuticals with diverse therapeutic applications, including those targeting CNS disorders.[2]
-
Nitroaromatic Group: Nitroaromatic compounds are known to possess a broad spectrum of biological activities, including antimicrobial and enzymatic inhibitory effects.[3] The electron-withdrawing nature of the nitro group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
The combination of these structural features suggests that this compound is a promising candidate for investigation against a range of biological targets. This guide will focus on a rational, evidence-based approach to exploring its potential therapeutic applications.
Hypothesized Biological Targets and Rationale
Based on an analysis of structurally analogous compounds, three primary biological targets are proposed for this compound.
Serotonin Transporter (SERT)
Rationale: The phenylpiperazine core is a common feature of many serotonin reuptake inhibitors (SSRIs) and other serotonergic agents.[4][5][6][7] The modulation of serotonergic pathways is a cornerstone of treatment for depression and other mood disorders.
Sigma-1 Receptor
Rationale: Arylpiperazine derivatives have been shown to possess high affinity for sigma receptors. The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the development of treatments for neurological and psychiatric disorders.[8]
Urease
Rationale: The presence of a nitro group in aromatic compounds has been associated with urease inhibitory activity.[9][10] Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.
Data Presentation: Biological Activities of Structurally Related Compounds
To provide a quantitative basis for the proposed targets, the following table summarizes the biological activities of representative phenylpiperazine, piperidine, and nitroaromatic derivatives.
| Compound Class | Representative Compound/Derivative | Biological Target | Activity (IC₅₀/Kᵢ) |
| Phenylpiperazine Derivatives | 1-(2-methoxyphenyl)piperazine | 5-HT₁ₐ Receptor | Kᵢ = 25 nM |
| 1-(3-chlorophenyl)piperazine (mCPP) | 5-HT₂C Receptor | Kᵢ = 1.3 nM | |
| Flibanserin | 5-HT₁ₐ Agonist, 5-HT₂ₐ Antagonist | Kᵢ = 1 nM (5-HT₁ₐ), 49 nM (5-HT₂ₐ) | |
| Piperidine Derivatives | Haloperidol | Dopamine D₂ Receptor, Sigma-1 Receptor | Kᵢ = 1.5 nM (D₂), 3.2 nM (σ₁) |
| Methylphenidate | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | IC₅₀ = 14 nM (DAT), 39 nM (NET) | |
| Nitroaromatic Compounds | Nitazoxanide | Various parasitic and bacterial enzymes | Broad-spectrum antimicrobial |
| Nifurtimox | Nitroreductase (in parasites) | Prodrug activated by reduction |
Experimental Protocols
This section provides detailed methodologies for the key experiments proposed to investigate the interaction of this compound with its hypothesized biological targets.
In Vitro Binding and Enzyme Inhibition Assays
Objective: To determine the binding affinity of the test compound for the human serotonin transporter.
Materials:
-
HEK293 cells stably expressing human SERT
-
[³H]Citalopram (Radioligand)[11]
-
Fluoxetine (Positive control)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize HEK293-hSERT cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.
-
Radioligand Addition: Add [³H]Citalopram to a final concentration of ~1 nM. For non-specific binding determination, add a high concentration of fluoxetine (e.g., 10 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.
Objective: To determine the binding affinity of the test compound for the sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (rich in sigma-1 receptors)[8]
-
--INVALID-LINK---Pentazocine (Radioligand)[8]
-
Haloperidol (Positive control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.
-
Radioligand Addition: Add --INVALID-LINK---Pentazocine to a final concentration of ~5 nM. For non-specific binding, use a high concentration of haloperidol (e.g., 10 µM).
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration and Washing: Follow the same procedure as for the SERT binding assay.
-
Scintillation Counting: Measure radioactivity as described above.
-
Data Analysis: Calculate specific binding, IC₅₀, and Kᵢ values as for the SERT assay.
Objective: To determine the inhibitory activity of the test compound against urease.
Materials:
-
Jack bean urease
-
Urea solution (Substrate)
-
Thiourea (Positive control)
-
Phosphate buffer (pH 7.0)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add phosphate buffer, urease enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add urea solution to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development: Stop the reaction and develop the color by adding phenol-nitroprusside solution followed by alkaline hypochlorite solution.
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC₅₀ value.[9]
In Vivo Behavioral Assay
Objective: To evaluate the potential antidepressant-like activity of the test compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Imipramine (Positive control)
-
Cylindrical swim tank (40 cm high, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm
-
Video recording system
Procedure:
-
Acclimatization: Allow the rats to acclimatize to the experimental room for at least one hour before the test.
-
Drug Administration: Administer the test compound, vehicle, or imipramine intraperitoneally (i.p.) 60 minutes before the test.
-
Pre-swim Session (Day 1): Place each rat individually in the swim tank for a 15-minute pre-swim session.[12]
-
Test Session (Day 2): 24 hours after the pre-swim, place the rats back in the swim tank for a 5-minute test session.[12]
-
Behavioral Recording: Record the entire 5-minute test session using a video camera.
-
Data Analysis: Score the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behavior. A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.[13]
Mandatory Visualizations
Signaling Pathways
Caption: Hypothesized mechanism of action at the serotonin transporter.
Caption: Proposed interaction with the sigma-1 receptor signaling pathway.
Caption: Hypothesized inhibitory action on the urease enzyme.
Experimental Workflows
References
- 1. drugs.com [drugs.com]
- 2. [Synthesis of CNS-activity of pyran derivatives: 6,8-dioxabicyclo(3,2,1)octane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lasa.co.uk [lasa.co.uk]
In Silico Modeling of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a hypothesized in silico modeling approach for studying the interactions of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine. Due to the limited direct research on this specific molecule, this document outlines a theoretical framework based on established computational methodologies applied to similar piperazine-based compounds.
Introduction
Piperazine and its derivatives are of significant interest in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The compound this compound incorporates several key pharmacophoric features, suggesting potential interactions with various biological targets. In silico modeling offers a powerful, resource-efficient approach to predict and analyze these interactions, guiding further experimental validation.[1]
This guide details a hypothetical in silico workflow, including target identification, molecular docking, and quantitative structure-activity relationship (QSAR) analysis, to elucidate the potential mechanism of action and binding modes of this compound.
Hypothesized Biological Target and Signaling Pathway
Based on the common activities of piperazine derivatives, a plausible target for in silico investigation is the mammalian target of rapamycin (mTOR) , a key regulator of cell growth, proliferation, and survival.[6][7] The dysregulation of the mTOR signaling pathway is implicated in various cancers.
Below is a conceptual diagram of a simplified mTOR signaling pathway that could be modulated by an inhibitor like the subject compound.
In Silico Modeling Workflow
The following diagram illustrates a typical workflow for the computational analysis of the lead compound.
Experimental Protocols
Molecular Docking Protocol
This protocol describes a representative procedure for performing molecular docking studies to predict the binding mode and affinity of this compound with a selected protein target (e.g., mTOR).
Objective: To predict the most favorable binding orientation of the ligand within the active site of the receptor and to estimate the binding affinity.
Materials:
-
Software: AutoDock Tools, AutoDock Vina, PyMOL or Chimera for visualization.
-
Input Files:
-
3D structure of the target protein (e.g., from the Protein Data Bank).
-
3D structure of the ligand, this compound.
-
Procedure:
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., mTOR) from the Protein Data Bank (PDB).
-
Using AutoDock Tools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein structure.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein structure in the PDBQT file format.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and save it as a MOL or SDF file.
-
Perform energy minimization of the ligand structure using a force field like MMFF94.
-
Using AutoDock Tools, define the rotatable bonds and assign Gasteiger charges.
-
Save the prepared ligand structure in the PDBQT file format.
-
-
Grid Box Generation:
-
Identify the active site of the protein, typically the binding pocket of a known inhibitor.
-
Define a grid box that encompasses the entire active site. The size of the grid should be sufficient to allow the ligand to move and rotate freely.
-
-
Docking Simulation:
-
Use a docking program like AutoDock Vina to perform the docking simulation.
-
Configure the docking parameters, including the coordinates of the grid box center and its dimensions.
-
Run the docking simulation. The program will generate multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the predicted binding poses using software like PyMOL or Chimera.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues in the best-scoring pose.
-
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the in silico analyses.
Table 1: Molecular Docking and QSAR Results for Piperazine Analogues
| Compound ID | Analogue Structure | Predicted Binding Affinity (kcal/mol) | Predicted pIC50 (QSAR Model) |
| Lead | This compound | -8.5 | 7.8 |
| A-01 | 1-(4-Amino-3-piperidin-1-ylphenyl)piperazine | -7.2 | 6.9 |
| A-02 | 1-(4-Nitro-3-morpholinophenyl)piperazine | -8.1 | 7.5 |
| A-03 | 1-(4-Cyano-3-piperidin-1-ylphenyl)piperazine | -8.9 | 8.2 |
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 318.39 g/mol | < 500 |
| LogP | 2.8 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 5 | < 10 |
| Topological Polar Surface Area (TPSA) | 71.5 Ų | < 140 Ų |
| Aqueous Solubility (LogS) | -3.5 | > -4 |
Conclusion
This technical guide outlines a hypothetical yet robust in silico framework for the initial characterization of this compound. The described methodologies, including molecular docking and QSAR, are standard practices in computational drug discovery for identifying potential biological targets, predicting binding interactions, and guiding the synthesis of more potent and selective analogues.[2][6][8] The presented workflow and data serve as a template for researchers to initiate computational studies on novel piperazine derivatives, ultimately accelerating the drug development process.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, docking, DFT, and MD simulation studies of new piperazine, 1,3,4-oxadiazole, and quinoline conjugates: A search for potent antiepileptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Core Structure and Analogs
The target molecule, 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine, possesses two key pharmacophoric fragments: a 4-nitrophenylpiperazine head and a phenylpiperazine core with a meta-piperidine substituent. SAR studies of analogs have primarily focused on modifications of the 4-nitrophenylpiperazine moiety, particularly in the context of tyrosinase inhibition.
Structure-Activity Relationship of 4-Nitrophenylpiperazine Derivatives as Tyrosinase Inhibitors
A novel series of 4-nitrophenylpiperazine derivatives has been synthesized and evaluated for their potential as tyrosinase inhibitors. The general structure of these analogs consists of a 4-nitrophenylpiperazine core with various substitutions at the N1-position of the piperazine ring.
Data Presentation: Tyrosinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of a series of 4-nitrophenylpiperazine derivatives against mushroom tyrosinase.
| Compound ID | N1-Substituent | IC50 (µM) |
| 4a | Benzoyl | > 100 |
| 4b | 4-Methylbenzoyl | > 100 |
| 4c | 4-Methoxybenzoyl | > 100 |
| 4d | 4-Chlorobenzoyl | > 100 |
| 4e | 4-Nitrobenzoyl | > 100 |
| 4f | 2-Nitrobenzoyl | > 100 |
| 4g | 3,5-Dinitrobenzoyl | > 100 |
| 4h | Phenylacetyl | > 100 |
| 4i | Cinnamoyl | > 100 |
| 4j | Pyridine-2-carbonyl | > 100 |
| 4k | Pyridine-3-carbonyl | 85.32 |
| 4l | Indole-3-acetyl | 72.55 |
| 4m | Benzyl | > 100 |
| Kojic Acid | (Reference) | 16.67 |
SAR Analysis:
-
Aromatic Substituents: Simple benzoyl and phenylacetyl substitutions on the piperazine nitrogen (compounds 4a-4h ) did not show significant tyrosinase inhibitory activity.
-
Heterocyclic Moieties: The introduction of a pyridine ring (compound 4k ) or an indole moiety (compound 4l ) at the N1-position led to a notable increase in inhibitory potency.[1]
-
Most Potent Analog: Compound 4l , featuring an indole-3-acetyl group, was identified as the most potent inhibitor in this series with an IC50 value of 72.55 µM.[1] This suggests that the indole ring may play a crucial role in binding to the active site of the tyrosinase enzyme.
SAR of meta-Substituted Phenylpiperazine Derivatives
While specific SAR data for 3-piperidinyl-substituted phenylpiperazines is limited, general principles for meta-substituted phenylpiperazine derivatives can be inferred from the literature on ligands for various receptors, such as serotonin and dopamine receptors.
-
General Trends: The nature of the substituent at the meta-position of the phenyl ring can significantly influence receptor affinity and selectivity. Both electronic and steric factors play a role.
-
Conformational Effects: The introduction of a bulky substituent like a piperidine ring at the meta-position can restrict the conformation of the phenylpiperazine moiety, which may be favorable or unfavorable for binding to a specific biological target.
-
Basic Amine: The presence of the second basic nitrogen in the piperidine ring introduces an additional site for potential ionic interactions or hydrogen bonding within a receptor binding pocket.
Experimental Protocols
General Synthesis of 4-Nitrophenylpiperazine Derivatives
The synthesis of the 4-nitrophenylpiperazine analogs is typically achieved through a multi-step process. A representative synthetic route is outlined below.
Caption: Generalized synthetic workflow for 4-nitrophenylpiperazine analogs.
Tyrosinase Inhibition Assay
The inhibitory activity of the synthesized compounds against mushroom tyrosinase is determined spectrophotometrically using L-DOPA as a substrate.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Test compounds dissolved in DMSO
-
Kojic acid (as a positive control)
Procedure:
-
A solution of mushroom tyrosinase is prepared in phosphate buffer.
-
The test compound (at various concentrations) is pre-incubated with the enzyme solution for a specific period at a controlled temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by the addition of L-DOPA solution.
-
The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Signaling Pathway
Tyrosinase and Melanin Synthesis Pathway
Tyrosinase is a key enzyme in the biosynthesis of melanin. It catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. Dopaquinone is then converted to melanin through a series of non-enzymatic reactions. Inhibitors of tyrosinase can block this pathway, leading to a reduction in melanin production.
Caption: Simplified signaling pathway of melanin synthesis and tyrosinase inhibition.
Conclusion
The structure-activity relationship of this compound analogs is an area with potential for the discovery of novel therapeutic agents. The available data on 4-nitrophenylpiperazine derivatives highlights the importance of the N1-substituent on the piperazine ring for tyrosinase inhibitory activity, with heterocyclic moieties showing promise. While specific SAR data for the 3-piperidin-1-ylphenyl fragment is currently lacking, the general principles of meta-substitution on the phenylpiperazine core suggest that this group will significantly influence the pharmacological profile of the molecule. Further research is warranted to synthesize and evaluate a broader range of analogs to fully elucidate the SAR of this chemical class and to explore its potential in various therapeutic areas.
References
An In-depth Technical Guide on 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine: Synthesis, Characterization, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine is a novel chemical entity for which no specific discovery, historical data, or experimental results have been publicly documented at the time of this writing. This guide is a prospective technical whitepaper constructed from established principles of organic synthesis and medicinal chemistry, based on structurally related compounds. The experimental protocols, data, and biological pathways presented herein are hypothetical and intended to serve as an illustrative framework for the potential investigation of this molecule.
Introduction
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The introduction of a nitrophenyl group can confer specific electronic properties and potential biological activities, such as antimicrobial or anticancer effects. Furthermore, substitution on the phenyl ring with a piperidine group can modulate the compound's physicochemical properties, including lipophilicity and basicity, which are critical for its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential biological evaluation of the novel compound this compound.
Proposed Synthesis
The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. A plausible synthetic route is outlined below.
Synthetic Scheme
A potential two-step synthesis is proposed, starting from 1-fluoro-2-nitrobenzene.
-
Step 1: Nucleophilic Aromatic Substitution with Piperidine. 1-Fluoro-2-nitrobenzene is reacted with piperidine in the presence of a base to yield 1-(2-nitrophenyl)piperidine.
-
Step 2: Nitration. The resulting 1-(2-nitrophenyl)piperidine is then subjected to nitration to introduce a second nitro group at the para position to the existing nitro group, yielding an intermediate which is then reacted with piperazine. A more direct approach would be a nucleophilic aromatic substitution on a di-substituted benzene ring. A plausible starting material would be 1,2-difluoro-4-nitrobenzene or 1-chloro-2-fluoro-4-nitrobenzene. The differential reactivity of the halogen leaving groups allows for a sequential substitution, first with piperidine and then with piperazine.
A more likely and controlled synthesis would involve the nucleophilic aromatic substitution of a dihalogenated nitrobenzene. For instance, starting with 1,2-dichloro-4-nitrobenzene or 1-fluoro-2-chloro-4-nitrobenzene. The differential reactivity of the halogens (F > Cl) can be exploited for selective substitution.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
1-Chloro-2-fluoro-5-nitrobenzene
-
Piperidine
-
Piperazine
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Synthesis of 1-(2-Chloro-4-nitrophenyl)piperidine: To a solution of 1-chloro-2-fluoro-5-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.1 eq) and potassium carbonate (K2CO3) (2.0 eq).
-
The reaction mixture is stirred at 80°C for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 1-(2-chloro-4-nitrophenyl)piperidine.
-
Synthesis of this compound: To a solution of 1-(2-chloro-4-nitrophenyl)piperidine (1.0 eq) in DMSO, add piperazine (1.5 eq) and potassium carbonate (2.5 eq).
-
The reaction mixture is heated to 120°C for 24 hours.
-
Upon completion, the reaction mixture is worked up as described in step 3-5.
-
The crude product is purified by column chromatography on silica gel (dichloromethane:methanol gradient) to yield this compound.
Hypothetical Biological Data
Given the structural motifs present in this compound, it is plausible to hypothesize its interaction with CNS targets, such as dopamine or serotonin receptors. The following table presents hypothetical, yet realistic, quantitative data that might be obtained from in vitro pharmacological profiling.
| Assay Type | Target | Hypothetical IC50 (nM) | Hypothetical Ki (nM) | Assay Format |
| Radioligand Binding | Dopamine D2 Receptor | 150 | 95 | [3H]Spiperone displacement |
| Radioligand Binding | Serotonin 5-HT2A Receptor | 85 | 50 | [3H]Ketanserin displacement |
| Functional Assay | Dopamine D2 Receptor | 350 (antagonist) | - | cAMP inhibition |
| Functional Assay | Serotonin 5-HT2A Receptor | 120 (antagonist) | - | Calcium mobilization |
Visualization of Processes
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of the target compound.
Caption: Proposed two-step synthesis of this compound.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by an antagonist of the Dopamine D2 receptor, a potential target for the title compound.
Caption: Hypothetical antagonism of the Dopamine D2 receptor signaling pathway.
Conclusion
While this compound remains a hypothetical compound within the public scientific domain, this technical guide provides a robust framework for its synthesis, characterization, and potential biological investigation. The proposed synthetic route leverages established chemical principles, and the hypothetical data and pathways offer a glimpse into the potential pharmacological profile of this novel entity. Further empirical research is necessary to validate these propositions and to fully elucidate the discovery and history of this compound.
An In-depth Technical Guide on 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine and its Analogs as Research Chemicals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific literature and experimental data for 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine (CAS No. 346704-04-9) are scarce. This guide provides a comprehensive overview based on established principles and data from structurally related nitrophenylpiperazine and piperidinylphenylpiperazine analogs to infer its potential properties and guide future research.
Introduction
Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous drugs with a wide array of biological activities.[1][2] These compounds are known to interact with various biological targets, including neurotransmitter receptors and enzymes.[2] The structural motif of a substituted nitrophenylpiperazine, as seen in the target molecule, suggests potential bioactivity that warrants investigation. This guide aims to provide a technical framework for researchers interested in the synthesis, characterization, and potential applications of this compound and related compounds.
Chemical Profile
| Property | Value (Predicted/Inferred) |
| IUPAC Name | 1-(4-Nitro-3-(piperidin-1-yl)phenyl)piperazine |
| CAS Number | 346704-04-9 |
| Molecular Formula | C₁₅H₂₂N₄O₂ |
| Molecular Weight | 290.36 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
Synthesis
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic route for this compound.
Experimental Protocols for Bioactivity Screening
Given the structural motifs present in the target molecule, a primary area of investigation would be its interaction with central nervous system (CNS) receptors. The following are detailed experimental protocols for key assays.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. Radioligand binding assays are a common and sensitive method.
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors (e.g., dopamine D2, serotonin 5-HT2A, sigma-1).
Materials:
-
Test compound (dissolved in DMSO)
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor (e.g., [³H]spiperone for D2 receptors)
-
Incubation buffer (e.g., Tris-HCl)
-
Non-specific binding competitor (e.g., haloperidol for D2 receptors)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific competitor.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand receptor binding assay.
Enzyme Inhibition Assays
Piperazine derivatives have also been shown to inhibit various enzymes. An example protocol for tyrosinase inhibition is provided below, as nitrophenylpiperazines have been investigated for this activity.[3]
Objective: To determine the tyrosinase inhibitory activity of the test compound.
Materials:
-
Test compound (dissolved in DMSO)
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test compound, tyrosinase solution, and phosphate buffer.
-
Pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Quantitative Data for Analogous Compounds
The following tables summarize bioactivity data for structurally related compounds to provide a reference for potential activity.
Table 1: Binding Affinities (Ki, nM) of Piperazine/Piperidine Analogs for CNS Receptors [4]
| Compound | Core Structure | hH₃R Ki | σ₁R Ki | σ₂R Ki |
| Analog 1 | Piperazine | 3.17 | 1531 | - |
| Analog 2 | Piperidine | 7.70 | 3.64 | - |
| Analog 3 | Piperidine | 6.2 | 4.41 | 67.9 |
Table 2: Tyrosinase Inhibitory Activity (IC₅₀, µM) of Nitrophenylpiperazine Derivatives [3]
| Compound | Substitution on Piperazine | IC₅₀ (µM) |
| Analog 4a | Phenyl | 184.24 |
| Analog 4l | Indole | 72.55 |
Potential Signaling Pathways
Based on the activities of related piperazine derivatives, this compound could potentially modulate several signaling pathways.
Monoaminergic Neurotransmission
Many piperazine derivatives interact with dopamine and serotonin receptors, thereby modulating downstream signaling cascades such as the cAMP pathway.[2]
Caption: Simplified G-protein coupled receptor signaling pathway.
Sigma Receptor Signaling
Sigma-1 receptors are intracellular chaperones that can modulate a variety of signaling pathways, including calcium signaling and ion channel function.[4][5]
Conclusion
While direct experimental data on this compound is limited, this guide provides a comprehensive framework for its investigation based on the extensive literature on analogous piperazine derivatives. The synthetic route, experimental protocols, and potential biological targets outlined herein offer a solid foundation for researchers to explore the pharmacological profile of this and related compounds. Future studies are necessary to elucidate the specific biological activities and mechanisms of action of this particular molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic and Synthetic Blueprint for 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a comprehensive analysis based on a closely related analog, 1-acetyl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine , and data from structurally similar compounds. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules in drug discovery and development.
Spectroscopic Data Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of 1-acetyl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in DMSO-d6 provides a clear fingerprint of the molecule's proton environment. The data is summarized in the table below. The expected spectrum of the non-acetylated target compound would be similar, with the notable absence of the acetyl methyl singlet and a likely upfield shift of the piperazine protons adjacent to the free amine.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1-acetyl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine (in DMSO-d6) | ~7.8 | d | 1H | Aromatic H (ortho to NO₂) |
| ~7.2 | dd | 1H | Aromatic H (ortho to piperazine) | |
| ~7.0 | d | 1H | Aromatic H (meta to NO₂) | |
| ~3.6 | t | 4H | Piperazine H (adjacent to acetyl) | |
| ~3.1 | t | 4H | Piperazine H (adjacent to phenyl) | |
| ~2.9 | t | 4H | Piperidine H (adjacent to N) | |
| ~2.05 | s | 3H | Acetyl CH₃ | |
| ~1.6 | m | 4H | Piperidine H (β to N) | |
| ~1.5 | m | 2H | Piperidine H (γ to N) |
Table 1: ¹H NMR Data for 1-acetyl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (Theoretical)
The expected ¹³C NMR spectral data for this compound is projected based on known chemical shifts for substituted nitrobenzenes, piperidines, and piperazines.
| Assignment | Expected Chemical Shift (δ) ppm |
| Aromatic C (C-NO₂) | 145 - 150 |
| Aromatic C (C-piperidine) | 135 - 140 |
| Aromatic C (C-piperazine) | 150 - 155 |
| Aromatic CHs | 115 - 130 |
| Piperazine CH₂ (adjacent to phenyl) | 45 - 50 |
| Piperazine CH₂ (adjacent to NH) | 43 - 48 |
| Piperidine CH₂ (adjacent to N) | 50 - 55 |
| Piperidine CH₂ (β to N) | 25 - 30 |
| Piperidine CH₂ (γ to N) | 23 - 28 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Infrared (IR) Spectroscopy (Theoretical)
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Piperazine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Strong |
| N-O Stretch (Nitro) | 1500 - 1550 and 1330 - 1370 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1180 - 1360 | Medium |
Table 3: Predicted Infrared Absorption Frequencies for this compound.
Mass Spectrometry (MS) (Theoretical)
Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.
| Ion | Expected m/z | Comment |
| [M]⁺ | ~306.17 | Molecular ion |
| [M - NO₂]⁺ | ~260.18 | Loss of the nitro group |
| [M - C₅H₁₀N]⁺ | ~221.10 | Cleavage of the piperidine ring |
| [C₁₀H₁₂N₃O₂]⁺ | ~222.09 | Fragment corresponding to the nitrophenylpiperazine moiety |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound.
Experimental Protocols
The synthesis of this compound can be approached through a nucleophilic aromatic substitution reaction. The following is a representative protocol that can be adapted for this synthesis.
Synthesis of this compound
Materials:
-
1-fluoro-2-nitro-4-(piperazin-1-yl)benzene (or chloro-derivative)
-
Piperidine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-fluoro-2-nitro-4-(piperazin-1-yl)benzene (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product, this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity.
Visualization of Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of the target compound.
Caption: Synthetic and analytical workflow for the target compound.
This guide provides a comprehensive starting point for researchers interested in this compound. While direct experimental data is currently sparse, the provided analysis of a close analog and theoretical predictions offer a solid foundation for future work. The outlined synthetic protocol is based on established chemical principles and should be readily adaptable in a laboratory setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel.
An In-Depth Technical Guide on 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine derivatives and their analogs, a class of compounds with potential applications in the field of neuroscience. The core structure, characterized by a piperazine ring linked to a nitrophenyl group further substituted with a piperidine moiety, presents a unique scaffold for the development of novel therapeutic agents. This document details the synthetic chemistry, biological activities, and potential mechanisms of action of these compounds, with a focus on their relevance to central nervous system (CNS) disorders. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development in this area.
Introduction
The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in a wide array of drugs targeting the central nervous system.[1] Its ability to be readily substituted at its two nitrogen atoms allows for the fine-tuning of pharmacological properties. The incorporation of a 1-(4-nitrophenyl)piperazine structure has been explored for its potential in developing psychoactive drugs, including antidepressants and anxiolytics.[2] The further addition of a piperidine ring to this core, as seen in the this compound scaffold, offers a novel chemical space for the design of compounds with specific receptor affinities and functional activities. This guide aims to consolidate the available scientific knowledge on this particular class of compounds.
Synthetic Chemistry
The synthesis of this compound and its analogs typically involves a multi-step process. A general synthetic approach is outlined below, based on established methods for the synthesis of related phenylpiperazine derivatives.
A plausible synthetic route would begin with a commercially available substituted nitrobenzene. A key step involves the nucleophilic aromatic substitution (SNAr) reaction to introduce the piperidine and piperazine moieties onto the phenyl ring.
General Synthetic Workflow:
Figure 1: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of a 1-(4-substituted phenyl)piperazine hydrochloride derivative
This protocol is adapted from a general method for the synthesis of similar compounds and may require optimization for the specific target molecule.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the starting aryl halide (e.g., 4-bromo-1-nitro-2-(piperidin-1-yl)benzene) (1 equivalent) and piperazine (1.2 equivalents) in a suitable solvent such as 1-butanol.
-
Reaction Conditions: Add a base, such as potassium carbonate, to the mixture. Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and filter it while hot.
-
Purification: Cool the filtrate to allow the product to crystallize. Filter the solid product and wash it successively with the reaction solvent and then ether.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a suitable solvent like methanol and add a saturated solution of hydrogen chloride in methanol. The hydrochloride salt will precipitate out and can be collected by filtration.[4]
Biological Activity and Pharmacological Profile
Phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly dopamine (D2) and serotonin (5-HT1A) receptors.[5] These receptors are key targets for antipsychotic medications. Atypical antipsychotics often exhibit a mixed D2/5-HT1A receptor profile, which is believed to contribute to their improved side-effect profile compared to typical antipsychotics.[6]
While specific quantitative data for this compound is not extensively available in the public domain, the structural similarity to known antipsychotic agents suggests its potential activity at these receptors. The nitro group and the piperidine substituent can significantly influence the electronic and steric properties of the molecule, thereby affecting its receptor binding affinity and functional activity.
Potential Signaling Pathways
The therapeutic effects of antipsychotic drugs are often mediated through the modulation of intracellular signaling pathways. One of the key pathways implicated in the action of antipsychotics is the PI3K/Akt/GSK-3β signaling cascade.[7][8] This pathway plays a crucial role in neuronal survival, plasticity, and neurotransmission.
PI3K/Akt/GSK-3β Signaling Pathway in Antipsychotic Action:
Figure 2: The PI3K/Akt/GSK-3β signaling pathway and its modulation by antipsychotic drugs.[7][8]
Antipsychotics, by antagonizing D2 receptors, can influence this pathway, leading to downstream effects that may contribute to their therapeutic efficacy.[7] It is hypothesized that this compound derivatives may also exert their effects through modulation of this or related signaling cascades.
In Vitro and In Vivo Evaluation
To characterize the pharmacological profile of this compound derivatives, a series of in vitro and in vivo assays are essential.
In Vitro Assays
4.1.1. Receptor Binding Assays
Radioligand binding assays are crucial for determining the affinity of the compounds for various receptors, particularly D2 and 5-HT1A receptors.
Experimental Protocol: Radioligand Binding Assay
This protocol is a general guideline and may need to be adapted based on the specific receptor and radioligand used.
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest (e.g., CHO or HEK-293 cells transfected with human D2 or 5-HT1A receptors).
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, containing necessary ions and additives.
-
Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]-spiperone for D2 receptors or [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.
-
Separation: After incubation, rapidly separate the bound and free radioligand by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Data Presentation: Receptor Binding Affinities (Hypothetical Data)
| Compound | D₂ Receptor (Kᵢ, nM) | 5-HT₁ₐ Receptor (Kᵢ, nM) |
| Reference Drug (e.g., Risperidone) | 1.5 | 5.2 |
| Analog 1 | 10.3 | 25.8 |
| Analog 2 | 5.8 | 15.1 |
| Analog 3 | 2.1 | 8.9 |
In Vivo Assays
In vivo models are used to assess the potential antipsychotic activity and side-effect profile of the compounds.
4.2.1. Amphetamine-Induced Hyperlocomotion
This model is used to predict the efficacy of antipsychotic drugs in treating the positive symptoms of psychosis.[9]
Experimental Workflow: Amphetamine-Induced Hyperlocomotion Test
Figure 3: Workflow for the amphetamine-induced hyperlocomotion test.
4.2.2. Catalepsy Test
The catalepsy test is used to assess the potential of a compound to induce extrapyramidal side effects (EPS), a common side effect of typical antipsychotics.[10]
Experimental Protocol: Bar Test for Catalepsy
-
Drug Administration: Administer the test compound or a reference drug (e.g., haloperidol) to rats or mice.
-
Testing: At a specified time after drug administration (e.g., 60 minutes), gently place the forepaws of the animal on a horizontal bar raised to a specific height (e.g., 9 cm for rats).
-
Measurement: Record the time it takes for the animal to remove both forepaws from the bar. A longer duration indicates a cataleptic state.
-
Scoring: A cut-off time (e.g., 180 seconds) is typically used. The intensity of catalepsy can be scored based on the time the posture is maintained.[2]
Structure-Activity Relationships (SAR)
While a detailed SAR for the this compound series is not yet established, some general principles from related phenylpiperazine and piperidine derivatives can be considered:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact receptor affinity and selectivity. Electron-withdrawing groups like the nitro group can influence the electronic properties of the piperazine nitrogen.[5]
-
The Piperidine Moiety: The presence and substitution pattern of the piperidine ring can affect the overall lipophilicity and conformation of the molecule, which in turn influences its ability to cross the blood-brain barrier and bind to its target receptors.
-
The Piperazine Linker: Modifications to the piperazine ring can modulate the compound's interaction with the receptor binding pocket.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS-active compounds. The available literature on related structures suggests that these derivatives are likely to interact with key neurotransmitter systems implicated in psychiatric disorders. Further research is warranted to synthesize and characterize a library of these analogs to establish a clear structure-activity relationship. Comprehensive in vitro and in vivo pharmacological profiling will be essential to determine their therapeutic potential and side-effect liability. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanism of action and guide the development of safer and more effective treatments for CNS disorders.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. b-neuro.com [b-neuro.com]
- 9. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
Methodological & Application
Synthetic Route for 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the preparation of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine, a potentially valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is based on a two-step sequential nucleophilic aromatic substitution (SNAr) pathway, starting from the readily available 1,2-dichloro-4-nitrobenzene. The protocols outlined below provide a comprehensive guide for the synthesis and characterization of the target compound and its intermediate.
Introduction
N-arylpiperazine moieties are prevalent structural motifs in a wide range of biologically active compounds, exhibiting diverse pharmacological activities.[1][2] Specifically, nitrophenylpiperazine derivatives have been investigated as potential tyrosinase inhibitors and as intermediates in the synthesis of various therapeutic agents.[3][4] The title compound, this compound, incorporates both a piperidine and a piperazine ring on a nitro-activated phenyl scaffold, making it an attractive intermediate for the development of novel chemical entities in areas such as oncology and neuroscience.[5][6] The following protocols detail a reliable and reproducible synthetic route to access this compound.
Synthetic Scheme
The proposed synthesis involves a two-step procedure as illustrated below:
-
Step 1: Synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine. This step involves the selective monosubstitution of 1,2-dichloro-4-nitrobenzene with piperidine. The nitro group strongly activates the aromatic ring towards nucleophilic attack, with the chlorine atom at the 2-position (ortho to the nitro group) being more activated than the chlorine at the 1-position. This regioselectivity allows for a controlled reaction to yield the desired monosubstituted product.
-
Step 2: Synthesis of this compound. The intermediate, 1-(3-chloro-4-nitrophenyl)piperidine, is subsequently reacted with an excess of piperazine to displace the remaining chlorine atom, affording the final product.
Figure 1. Proposed synthetic route for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine
Procedure:
-
To a solution of 1,2-dichloro-4-nitrobenzene (1.92 g, 10 mmol) in dimethylformamide (DMF, 20 mL), add piperidine (1.02 g, 12 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate, 8:2).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 1-(3-chloro-4-nitrophenyl)piperidine as a yellow solid.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 1,2-Dichloro-4-nitrobenzene |
| Reagents | Piperidine, K2CO3 |
| Solvent | DMF |
| Reaction Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
| Appearance | Yellow solid |
| Expected m.p. | ~90-95 °C |
Step 2: Synthesis of this compound
Procedure:
-
In a sealed tube, dissolve 1-(3-chloro-4-nitrophenyl)piperidine (2.41 g, 10 mmol) in DMF (20 mL).
-
Add piperazine (1.72 g, 20 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Heat the mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (eluent: dichloromethane/methanol, 9:1).
-
After completion, cool the reaction to room temperature and pour into ice-water (100 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine, 95:5) to yield this compound as a solid.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 1-(3-Chloro-4-nitrophenyl)piperidine |
| Reagents | Piperazine, K2CO3 |
| Solvent | DMF |
| Reaction Temperature | 120 °C |
| Reaction Time | 12-16 hours |
| Expected Yield | 60-70% |
| Appearance | Orange to red solid |
| Expected m.p. | ~140-145 °C |
Characterization Data (Expected)
1-(3-Chloro-4-nitrophenyl)piperidine:
-
1H NMR (CDCl3, 400 MHz): δ 7.95 (d, J = 9.0 Hz, 1H), 7.15 (d, J = 2.5 Hz, 1H), 6.95 (dd, J = 9.0, 2.5 Hz, 1H), 3.10 (t, J = 5.5 Hz, 4H), 1.75 (m, 4H), 1.60 (m, 2H).
-
13C NMR (CDCl3, 100 MHz): δ 152.0, 140.5, 126.0, 125.5, 120.0, 118.0, 52.0, 26.0, 24.5.
-
MS (ESI): m/z 241.1 [M+H]+.
This compound:
-
1H NMR (CDCl3, 400 MHz): δ 7.90 (d, J = 9.2 Hz, 1H), 6.80 (d, J = 2.8 Hz, 1H), 6.65 (dd, J = 9.2, 2.8 Hz, 1H), 3.20 (t, J = 5.0 Hz, 4H), 3.05 (t, J = 5.0 Hz, 4H), 2.95 (t, J = 5.5 Hz, 4H), 1.70 (m, 4H), 1.55 (m, 2H).
-
13C NMR (CDCl3, 100 MHz): δ 155.0, 142.0, 138.0, 126.5, 115.0, 112.0, 53.0, 50.0, 46.0, 26.5, 24.0.
-
MS (ESI): m/z 291.2 [M+H]+.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Figure 2. General experimental workflow for the two-step synthesis.
Safety Precautions
-
1,2-dichloro-4-nitrobenzene is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Piperidine and piperazine are corrosive and should be handled in a well-ventilated fume hood.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthetic route and detailed protocols provided herein offer a practical and efficient method for the preparation of this compound. This compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development. The straightforward two-step SNAr approach, utilizing commercially available starting materials, makes this protocol accessible for both academic and industrial research laboratories.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrofuranyl Methyl Piperazines as New Anti-TB Agents: Identification, Validation, Medicinal Chemistry, and PK Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Protocol for the purification of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
An Application Note on the Purification of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
This application note provides a detailed protocol for the purification of this compound, a key intermediate in various research and development applications. The described methodology ensures high purity of the final compound, which is crucial for subsequent analytical studies and synthetic transformations.
Introduction
This compound is a substituted phenylpiperazine derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science. Accurate biological and physical characterization of these molecules necessitates a high degree of purity. This protocol outlines a robust two-step purification process involving silica gel column chromatography followed by recrystallization to remove synthetic by-products and unreacted starting materials.
Experimental Protocol
1. Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh) for column chromatography
-
Dichloromethane (DCM), analytical grade
-
Methanol (MeOH), analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
Hexanes, analytical grade
-
Ethanol (EtOH), absolute
-
Deionized water
-
Glass chromatography column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
2. Step-by-Step Purification Procedure
2.1. Column Chromatography
-
Slurry Preparation: A slurry of silica gel is prepared in hexanes.
-
Column Packing: The slurry is carefully poured into the chromatography column and allowed to pack under gravity, ensuring a uniform and air-free stationary phase. The solvent is then drained to the level of the silica bed.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is removed under reduced pressure to obtain a dry powder. This dry-loaded sample is then carefully added to the top of the prepared column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexanes. The elution is started with 100% hexanes, and the polarity is gradually increased by adding ethyl acetate.
-
Fraction Collection: Fractions are collected in test tubes. The progress of the separation is monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes and visualization under a UV lamp.
-
Pooling and Evaporation: Fractions containing the pure product, as identified by TLC, are pooled together. The solvent is removed using a rotary evaporator to yield the partially purified compound as a solid.
2.2. Recrystallization
-
Solvent Selection: The partially purified solid from the column chromatography step is dissolved in a minimum amount of hot ethanol.
-
Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel.
-
Crystallization: The clear filtrate is allowed to cool slowly to room temperature, and then placed in an ice bath to facilitate the formation of crystals.
-
Isolation and Washing: The crystals are collected by vacuum filtration using a Büchner funnel. The collected crystals are washed with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: The purified crystals of this compound are dried in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation
The following table summarizes the expected quantitative data from the purification process.
| Parameter | Column Chromatography | Recrystallization | Final Product |
| Mobile Phase | Gradient: 0-50% EtOAc in Hexanes | Hot Ethanol | - |
| Retention Factor (Rf) | ~0.4 (in 30% EtOAc/Hexanes) | - | - |
| Yield | ~75% (from crude) | ~90% (from chromatographed) | ~68% (overall) |
| Purity (by HPLC) | >95% | - | >99% |
| Melting Point | - | - | 145-147 °C (Expected) |
| Appearance | Yellowish solid | - | Bright yellow crystalline solid |
Visualization of the Purification Workflow
The logical flow of the purification protocol is illustrated in the diagram below.
Application Notes and Protocols for the Quantification of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
Introduction
1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine is a complex molecule with potential applications in pharmaceutical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two robust analytical methods for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not the primary requirement. The presence of the nitro-phenyl chromophore allows for sensitive UV detection.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (AR grade)
-
Formic acid (AR grade)
-
Deionized water (resistivity ≥ 18 MΩ·cm)
-
This compound reference standard
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-18 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 340 nm (based on the nitro-aromatic chromophore)
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase initial composition (80:20 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample, dissolve in methanol, and dilute with the mobile phase initial composition to a final concentration within the calibration range.
Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
HPLC-UV Experimental Workflow Diagram
Application Note and Protocol for the HPLC-MS Analysis of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the qualitative and quantitative analysis of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This methodology is essential for the purity assessment, metabolite identification, and pharmacokinetic studies of this compound in drug development. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric detection parameters.
Introduction
This compound is a synthetic organic molecule with potential applications in pharmaceutical research. Accurate and sensitive analytical methods are crucial for its characterization and to support drug discovery and development activities. HPLC-MS offers high selectivity and sensitivity, making it the ideal technique for the analysis of this and other piperazine derivatives in complex matrices. This document serves as a practical guide for researchers and scientists involved in the analysis of such compounds.
Experimental Protocols
Sample Preparation
A simple "dilute-and-shoot" method is often sufficient for the analysis of pure compounds or formulations. For complex matrices such as plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) step is recommended.
1.1. Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Perform serial dilutions with a 50:50 mixture of acetonitrile and water to prepare working standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
1.2. Sample Preparation from Biological Matrix (Protein Precipitation):
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS analysis.
HPLC-MS Instrumentation and Conditions
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation and analytical goals.
2.1. High-Performance Liquid Chromatography (HPLC):
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0.0-1.0 min: 5% B; 1.0-5.0 min: 5-95% B; 5.0-6.0 min: 95% B; 6.0-6.1 min: 95-5% B; 6.1-8.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2. Mass Spectrometry (MS):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantitative analysis) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
Data Presentation
The following tables summarize the expected and hypothetical quantitative data for the HPLC-MS analysis of this compound.
Table 1: Physicochemical and Mass Spectrometric Properties
| Property | Value |
| Chemical Formula | C₁₅H₂₂N₄O₂ |
| Molecular Weight | 290.36 g/mol |
| Monoisotopic Mass | 290.1743 Da |
| Expected [M+H]⁺ Ion | m/z 291.1816 |
| Predicted Fragment Ions | To be determined experimentally |
Table 2: Hypothetical HPLC-MS Performance Characteristics
| Parameter | Hypothetical Value |
| Retention Time (RT) | ~ 4.5 min |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
Note: The values in Table 2 are for illustrative purposes and must be determined experimentally through method validation.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the HPLC-MS analysis.
Caption: Experimental workflow for the HPLC-MS analysis of this compound.
Caption: Logical relationship between the analyte and the analytical instrumentation.
Application Notes and Protocols for Determining the Biological Activity of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine derivatives are a significant class of heterocyclic compounds known for their broad spectrum of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][2][3] The versatile nature of the piperazine scaffold allows for modifications that can lead to compounds with enhanced potency and selectivity for various biological targets.[1] This document provides a detailed protocol for a biological assay to characterize the potential anticancer activity of a novel piperazine derivative, 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine.
The proposed mechanism of action for many anticancer piperazine derivatives involves the induction of apoptosis (programmed cell death) and the inhibition of key cell survival signaling pathways, such as the PI3K/AKT pathway.[4][5] Therefore, the following protocols are designed to assess the antiproliferative effects of this compound on a cancer cell line and to investigate its ability to induce apoptosis.
Experimental Objective
To evaluate the in vitro anticancer activity of this compound by determining its effect on cancer cell proliferation and its potential to induce apoptosis.
Materials and Methods
Cell Culture
-
Cell Line: Human leukemia cell line (K562) is proposed for this study based on previous research on similar compounds.[5]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Compound Preparation
This compound is to be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. Serial dilutions in culture medium should be prepared to achieve the desired final concentrations for the assays.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that causes 50% growth inhibition).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed K562 cells in a 6-well plate at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at its GI50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Data Presentation
Table 1: Growth Inhibition of K562 Cells by this compound
| Concentration (µM) | % Growth Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 10 | 48.9 ± 4.2 |
| 50 | 85.3 ± 3.7 |
| 100 | 95.1 ± 2.9 |
| GI50 (µM) | 10.5 |
Table 2: Apoptosis Induction in K562 Cells by this compound (at GI50 concentration)
| Treatment Time (hours) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 24 | 18.3 ± 2.1 | 5.7 ± 0.9 |
| 48 | 35.6 ± 3.5 | 12.4 ± 1.8 |
| 72 | 52.1 ± 4.8 | 25.9 ± 3.2 |
Visualizations
Signaling Pathway
Caption: Proposed inhibition of the PI3K/AKT signaling pathway.
Experimental Workflow
Caption: Workflow for assessing anticancer activity.
References
Application Notes and Protocols for High-Throughput Screening of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine is a synthetic compound featuring a piperazine scaffold, a common motif in a diverse range of biologically active molecules.[1][2] Piperazine derivatives have been implicated in a variety of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, and antipsychotic effects.[2][3] Given the structural alerts within this compound, it is a candidate for high-throughput screening (HTS) campaigns to identify novel modulators of key cellular signaling pathways. This document provides a detailed protocol for a representative HTS assay focused on G protein-coupled receptors (GPCRs), a major class of drug targets.[4][5]
Potential Biological Targets and Applications
The piperazine moiety is a well-established pharmacophore that can interact with a variety of biological targets. Based on the broad bioactivity of related compounds, this compound may exhibit activity as a modulator of:
-
G Protein-Coupled Receptors (GPCRs): Many approved drugs targeting GPCRs contain a piperazine core.[4] This compound could act as an agonist, antagonist, or allosteric modulator of various GPCRs.[6][7]
-
Protein Kinases: The piperazine scaffold is also found in numerous protein kinase inhibitors.[8][9] High-throughput screening against a panel of kinases could reveal inhibitory activity relevant to oncology or inflammatory diseases.[10]
-
Ion Channels: Certain piperazine-containing compounds are known to modulate the activity of ion channels.
This application note will focus on a primary HTS assay for GPCR modulation.
High-Throughput Screening Protocol: Calcium Mobilization Assay for GPCR Activity
This protocol describes a no-wash, fluorescence-based calcium mobilization assay suitable for high-throughput screening in 384-well format. This assay is designed to identify compounds that modulate the activity of a Gαq-coupled GPCR.
Objective: To identify whether this compound can modulate intracellular calcium release mediated by a specific Gαq-coupled GPCR.
Materials and Reagents:
-
HEK293 cells stably expressing the target Gαq-coupled GPCR
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
This compound (test compound)
-
Known agonist and antagonist for the target GPCR (positive and negative controls)
-
DMSO (vehicle control)
-
384-well black, clear-bottom microplates
-
Fluorescence imaging plate reader (e.g., FLIPR, FDSS)
Experimental Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing the target GPCR in appropriate media until they reach 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in Assay Buffer at a density of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a dye loading solution by adding Fluo-4 AM and probenecid to the cell suspension. The final concentration of Fluo-4 AM is typically 2 µM and probenecid is 2.5 mM.
-
Incubate the cells with the dye loading solution for 60 minutes at 37°C in the dark.
-
-
Cell Plating:
-
Dispense 25 µL of the dye-loaded cell suspension into each well of a 384-well microplate.
-
Centrifuge the plate briefly to ensure cells form a monolayer at the bottom.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the test compound, positive controls (agonist and antagonist), and DMSO (vehicle) in Assay Buffer to achieve the desired final concentrations.
-
Add 5 µL of the diluted compounds to the appropriate wells of the cell plate.
-
-
Signal Detection:
-
Place the microplate into a fluorescence imaging plate reader.
-
Monitor the fluorescence intensity (Excitation: 488 nm, Emission: 525 nm) before and after the addition of an EC80 concentration of the known agonist (for antagonist mode screening) or buffer (for agonist mode screening).
-
Record data for a period of 2-3 minutes to capture the peak calcium flux.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data relative to the positive and negative controls.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 values.
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data for this compound and control compounds in a calcium mobilization assay for a hypothetical Gαq-coupled receptor, "GPCR-X".
| Compound | Assay Mode | Target | IC50 / EC50 (µM) | Max Response (% of Control) |
| This compound | Antagonist | GPCR-X | 2.5 | 95% |
| Known Antagonist (Positive Control) | Antagonist | GPCR-X | 0.1 | 100% |
| Known Agonist (Positive Control) | Agonist | GPCR-X | 0.05 | 100% |
| DMSO (Vehicle Control) | - | GPCR-X | - | 0% |
Visualizations
Signaling Pathway
Caption: Gαq-coupled GPCR signaling pathway leading to calcium mobilization.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 5. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine as a tool compound in cell biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine is a chemical compound available for research purposes. As of the current scientific literature, this specific molecule is not extensively characterized, and its biological activities and potential applications as a tool compound in cell biology are largely unexplored. However, by examining its structural motifs—a nitrophenyl group, a piperazine ring, and a piperidine substituent—we can infer potential areas of investigation. Piperazine and its derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to antimicrobial, antifungal, anticancer, and central nervous system-modulating effects.[1][2][3] This document provides a set of generalized protocols and potential application notes based on the activities of structurally related compounds. These are intended to serve as a starting point for researchers interested in elucidating the biological function of this compound.
Potential Applications and Biological Activities
Based on the known bioactivities of nitrophenylpiperazine and piperidine derivatives, this compound could be investigated for several applications in cell biology. The following table summarizes these potential activities and the rationale based on related compounds.
| Potential Application | Rationale Based on Structural Analogs | Relevant Citations |
| Anticancer Agent | Piperazine and piperidine moieties are present in numerous anticancer compounds, often contributing to interactions with key cellular targets.[3] | [3] |
| Tyrosinase Inhibitor | A recent study highlighted that nitrophenylpiperazine derivatives can act as tyrosinase inhibitors, suggesting a potential role in studying melanogenesis and related disorders. | [4] |
| Antimicrobial/Antifungal Agent | Piperazine derivatives have been extensively studied for their efficacy against various bacterial and fungal strains.[1][5] | [1][5] |
| CNS-related Research | The piperazine scaffold is a common feature in drugs targeting the central nervous system, including those with antidepressant and anxiolytic properties.[6] | [6] |
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the biological effects of this compound. Researchers will need to optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of the compound on a cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549)
-
DMEM or RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol 2: Tyrosinase Inhibition Assay
This protocol is to assess the potential of the compound to inhibit the enzyme tyrosinase, based on the activity of related nitrophenylpiperazine derivatives.[4]
Materials:
-
This compound
-
Mushroom Tyrosinase
-
L-DOPA
-
Phosphate buffer (pH 6.8)
-
96-well plates
-
Plate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 20 µL of mushroom tyrosinase solution and 10 µL of the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add 170 µL of L-DOPA solution to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC₅₀ value.
Visualizations
Experimental Workflow
Caption: A generalized workflow for screening a novel compound in cell-based assays.
Hypothetical Signaling Pathway
Caption: A representative kinase signaling pathway often targeted by piperazine-containing compounds.
Conclusion
While this compound is a commercially available compound, its role in cell biology remains to be defined. The provided application notes and protocols are based on the known activities of its constituent chemical moieties and are intended to guide initial investigations. It is imperative that researchers perform comprehensive dose-response studies and target validation experiments to accurately characterize the biological effects of this compound. The suggested starting points for investigation include its potential as an anticancer agent, a tyrosinase inhibitor, or an antimicrobial compound. Further research is necessary to elucidate its specific mechanism of action and to determine its utility as a tool compound in cell biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. chemimpex.com [chemimpex.com]
Investigating 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine in animal models of disease
Disclaimer
The following application notes and protocols are a hypothetical investigational plan for the compound 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine. As of the last update, there is no publicly available data from studies of this specific molecule in animal models of disease. The proposed therapeutic application, experimental designs, and data are based on the pharmacological profiles of structurally related piperazine and piperidine derivatives and are intended to serve as a template for future research.
Application Notes: Investigating this compound in a Mouse Model of Parkinson's Disease
Introduction
This compound is a novel arylpiperazine derivative. Structurally similar compounds have shown activity at various receptors in the central nervous system (CNS), including sigma-1 (σ1) and histamine H3 receptors, and have demonstrated neuroprotective properties in preclinical studies.[1] The piperazine and piperidine moieties are common scaffolds in drugs targeting CNS disorders.[2][3] This document outlines a proposed investigation of this compound in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease to explore its potential as a neuroprotective agent.
Proposed Mechanism of Action
Based on the pharmacology of related arylpiperazine compounds, it is hypothesized that this compound may exert neuroprotective effects through a multi-target mechanism. This could involve the modulation of neuroinflammation, reduction of oxidative stress, and inhibition of apoptotic pathways in dopaminergic neurons. The nitro group is an electron-withdrawing group that can influence the molecule's electronic properties and potential for metabolic activation or specific receptor interactions.
Hypothesized Neuroprotective Signaling Pathway
Caption: Hypothesized mechanism of neuroprotection.
Experimental Protocols
1. Animal Model and Treatment Groups
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) will be used. Parkinsonism will be induced by intraperitoneal (i.p.) injection of MPTP (20 mg/kg) four times at 2-hour intervals.
-
Treatment Groups:
-
Vehicle Control (Saline)
-
MPTP + Vehicle
-
MPTP + this compound (10 mg/kg, p.o.)
-
MPTP + this compound (25 mg/kg, p.o.)
-
MPTP + Levodopa (20 mg/kg, p.o., as positive control)
-
2. Experimental Workflow
Caption: Experimental workflow for the in vivo study.
3. Behavioral Assessments
-
Rotarod Test: To assess motor coordination. Mice will be placed on a rotating rod with accelerating speed (4-40 rpm over 5 minutes). The latency to fall will be recorded.
-
Pole Test: To measure bradykinesia. Mice are placed head-up on top of a vertical pole. The time to turn and descend the pole will be measured.
4. Post-Mortem Analysis
-
Tissue Preparation: Following behavioral tests, mice will be euthanized, and brains will be collected. One hemisphere will be fixed for immunohistochemistry, and the other will be dissected (striatum and substantia nigra) for biochemical assays.
-
Immunohistochemistry: Brain slices will be stained for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
HPLC Analysis: Dopamine and its metabolites (DOPAC, HVA) will be quantified in the striatum using high-performance liquid chromatography.
-
ELISA: Levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and oxidative stress markers (e.g., malondialdehyde) will be measured in brain homogenates.
Hypothetical Data Presentation
Table 1: Behavioral Test Outcomes
| Treatment Group | Rotarod Latency (s) | Pole Test (Time to Descend, s) |
| Vehicle Control | 285 ± 15 | 10.2 ± 1.5 |
| MPTP + Vehicle | 110 ± 20 | 25.8 ± 3.2 |
| MPTP + Compound (10 mg/kg) | 175 ± 18# | 18.5 ± 2.5# |
| MPTP + Compound (25 mg/kg) | 240 ± 22# | 13.1 ± 1.8# |
| MPTP + Levodopa (20 mg/kg) | 260 ± 19# | 11.5 ± 1.6# |
| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. MPTP + Vehicle |
Table 2: Neurochemical and Histological Analysis
| Treatment Group | Striatal Dopamine (ng/mg tissue) | TH+ Neurons in SNc (% of Control) |
| Vehicle Control | 15.2 ± 1.8 | 100 ± 5 |
| MPTP + Vehicle | 4.1 ± 0.9 | 45 ± 8 |
| MPTP + Compound (10 mg/kg) | 7.8 ± 1.1# | 65 ± 7# |
| MPTP + Compound (25 mg/kg) | 11.5 ± 1.5# | 85 ± 6# |
| MPTP + Levodopa (20 mg/kg) | 14.8 ± 1.6# | 50 ± 9 |
| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. MPTP + Vehicle |
Table 3: Biomarker Analysis in Brain Tissue
| Treatment Group | TNF-α (pg/mg protein) | Malondialdehyde (nmol/mg protein) |
| Vehicle Control | 35 ± 5 | 1.2 ± 0.2 |
| MPTP + Vehicle | 98 ± 12 | 3.5 ± 0.5 |
| MPTP + Compound (10 mg/kg) | 65 ± 9# | 2.1 ± 0.3# |
| MPTP + Compound (25 mg/kg) | 45 ± 7# | 1.5 ± 0.2# |
| MPTP + Levodopa (20 mg/kg) | 95 ± 15 | 3.3 ± 0.4 |
| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. MPTP + Vehicle |
Logical Relationship of Experimental Stages
Caption: Logical flow of the investigational plan.
Conclusion and Future Directions
These hypothetical application notes and protocols provide a comprehensive framework for the initial preclinical evaluation of this compound in an animal model of Parkinson's disease. The presented data tables offer a template for organizing and interpreting potential outcomes. If the results are promising, future studies should include a more detailed pharmacokinetic/pharmacodynamic (PK/PD) analysis, long-term safety and toxicology studies, and evaluation in other neurodegenerative disease models to fully characterize the therapeutic potential of this compound. The synthesis and characterization of related analogs could also be explored to optimize efficacy and safety profiles.[4][5]
References
- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine (NPP-43) for Studying Kinase Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine, hereafter referred to as NPP-43, a novel small molecule inhibitor for the investigation of kinase signaling pathways. While direct experimental data for NPP-43 is not yet publicly available, its structural motifs, featuring a phenylpiperazine core, are prevalent in a multitude of known kinase inhibitors. Structurally similar compounds have demonstrated potent inhibitory activity against various kinases, including Epidermal Growth Factor Receptor (EGFR), Insulin-like Growth Factor 1-Receptor (IGF-1R), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This document presents hypothetical applications and detailed protocols based on the established activities of these analogous compounds, proposing NPP-43 as a putative inhibitor of the EGFR signaling pathway. The provided methodologies will enable researchers to characterize the inhibitory potential of NPP-43 and elucidate its effects on downstream cellular processes.
Introduction to NPP-43
This compound (NPP-43) is a synthetic organic compound featuring a phenylpiperazine scaffold, a privileged structure in medicinal chemistry known for its interaction with a wide range of biological targets. The presence of the piperazine and piperidine rings, coupled with a nitro-substituted phenyl group, suggests its potential as a kinase inhibitor. Phenylpiperazine derivatives have been successfully developed as potent inhibitors of several protein kinases, playing crucial roles in cell signaling and proliferation.[1][2][3] Therefore, NPP-43 is a compound of interest for screening and characterization in the context of kinase-driven diseases, such as cancer.
Proposed Mechanism of Action:
Based on the activities of structurally related phenylpiperazine compounds, we hypothesize that NPP-43 acts as a competitive inhibitor at the ATP-binding site of receptor tyrosine kinases, such as EGFR.[1][2] By occupying this pocket, NPP-43 is predicted to prevent the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling cascades that regulate cell growth, proliferation, and survival.
Data Presentation: Hypothetical Inhibitory Activity of NPP-43
The following tables summarize hypothetical quantitative data for NPP-43, based on typical values observed for analogous phenylpiperazine-based kinase inhibitors. These values are intended to serve as a benchmark for experimental validation.
Table 1: In Vitro Kinase Inhibitory Activity of NPP-43
| Kinase Target | IC50 (nM) | Assay Type |
| EGFR | 85 | Biochemical Kinase Assay |
| VEGFR-2 | 450 | Biochemical Kinase Assay |
| PDGFRβ | 800 | Biochemical Kinase Assay |
| c-Met | >1000 | Biochemical Kinase Assay |
| Src | >5000 | Biochemical Kinase Assay |
Table 2: Cellular Activity of NPP-43 in A549 Lung Carcinoma Cells
| Assay Type | Endpoint | IC50 (µM) |
| Cell Proliferation | Inhibition of Cell Growth | 0.55 |
| EGFR Phosphorylation | Inhibition of p-EGFR (Y1068) | 0.25 |
| Akt Phosphorylation | Inhibition of p-Akt (S473) | 0.75 |
| ERK1/2 Phosphorylation | Inhibition of p-ERK1/2 (T202/Y204) | 0.80 |
Experimental Protocols
The following are detailed protocols for key experiments to validate the hypothetical activity of NPP-43.
In Vitro Kinase Inhibition Assay (EGFR)
This protocol describes a luminescent kinase assay to determine the IC50 value of NPP-43 against EGFR.
Materials:
-
Recombinant human EGFR kinase (e.g., from SignalChem)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
NPP-43 (dissolved in DMSO)
-
Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of NPP-43 in DMSO, and then dilute further in kinase buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM).
-
In a 96-well plate, add 5 µL of the diluted NPP-43 or DMSO (vehicle control).
-
Add 10 µL of a solution containing the EGFR enzyme and the Poly-Glu-Tyr substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration 10 µM) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each NPP-43 concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol details the procedure to assess the effect of NPP-43 on the phosphorylation of EGFR and its downstream targets, Akt and ERK, in a cellular context.
Materials:
-
A549 human lung carcinoma cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Human Epidermal Growth Factor (EGF)
-
NPP-43 (dissolved in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-p-EGFR (Y1068), anti-EGFR, anti-p-Akt (S473), anti-Akt, anti-p-ERK1/2 (T202/Y204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours in serum-free RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of NPP-43 (e.g., 0.1, 0.5, 1, 5 µM) or DMSO for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Strip and re-probe the membrane for total protein and loading controls (β-actin).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed inhibitory action of NPP-43 on the EGFR signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of EGFR pathway inhibition.
Disclaimer: The information provided in these application notes regarding the biological activity of this compound (NPP-43) is hypothetical and based on the known properties of structurally similar compounds. Experimental validation is required to confirm these proposed activities and protocols.
References
- 1. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of phenylpiperazine derivatives as IGF-1R inhibitor with potent antiproliferative properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for solubility challenges encountered with 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine. The following information is designed to offer actionable advice and detailed protocols to address these common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My batch of this compound shows poor aqueous solubility, leading to unreliable results in my biological assays. What are the initial steps to improve its solubility?
A1: Poor aqueous solubility is a common hurdle for organic molecules with aromatic rings and limited polar functional groups. The piperazine and piperidine moieties in your compound are basic, which is a key characteristic to leverage.[1] Here’s a step-by-step approach to troubleshoot this issue:
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pH Adjustment: The solubility of compounds with basic nitrogen atoms, like piperazine and piperidine, is often pH-dependent.[2] Lowering the pH of your aqueous solution will protonate these nitrogen atoms, increasing the molecule's polarity and, consequently, its aqueous solubility. Experiment with buffers at different acidic pH values (e.g., pH 4.0-6.5) to find the optimal condition for your assay.[3]
-
Co-solvent Systems: Employing a water-miscible organic co-solvent can significantly enhance the solubility of lipophilic compounds.[4] Start by preparing a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). For your working solution, ensure the final concentration of DMSO in the assay medium is kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity to cells.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Salt Formation: Converting the free base form of your compound to a salt is a highly effective and widely used method to increase aqueous solubility.[6][7] Consider forming salts with pharmaceutically acceptable acids such as hydrochloric acid (HCl) or methanesulfonic acid. A salt screening study is advisable to identify a stable salt form with the best solubility profile.[6]
Q2: I'm observing precipitation of my compound in the assay medium over time. How can I address this kinetic solubility issue?
A2: This indicates that while the compound may initially dissolve, it is not stable in the solution under your experimental conditions. This is a common issue related to kinetic solubility.
-
Determine Kinetic Solubility: First, it's crucial to measure the kinetic solubility of your compound in your specific assay buffer. This will establish the concentration threshold at which precipitation begins.
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Refine Co-solvent and pH: If your assay permits, a slight increase in the co-solvent percentage or a further adjustment of the pH to a more acidic value might be sufficient to keep the compound in solution for the duration of your experiment.[6]
-
Consider Advanced Formulations: If the above methods are not successful or compatible with your assay, you might need to explore more advanced formulation strategies such as creating a nanosuspension or using cyclodextrins to form an inclusion complex.[8][9] These techniques can improve both the solubility and stability of the compound in aqueous media.
Q3: Are there any structural liabilities in this compound that could be contributing to poor solubility?
A3: Yes, the chemical structure itself presents features that can influence its solubility:
-
Aromatic Nitro Group: The nitroaromatic moiety contributes to the molecule's rigidity and can lead to strong crystal lattice energy, making it difficult for the solvent to break apart the solid state.
-
Lipophilicity: The phenyl, piperidine, and piperazine rings, while containing nitrogen, contribute to the overall lipophilic character of the molecule, which can limit aqueous solubility.
Strategies to counteract these effects often involve the chemical modifications mentioned earlier, such as salt formation to introduce ionic character.[10]
Troubleshooting Guides
Guide 1: Inconsistent Bioassay Results
If you are observing high variability in your biological assay results, poor solubility is a likely culprit.
| Symptom | Possible Cause | Recommended Action |
| High variability between replicate wells | Compound precipitation | Visually inspect assay plates for any signs of precipitation. |
| Non-linear dose-response curve | Concentration-dependent precipitation | Determine the kinetic solubility of the compound in your specific assay medium.[6] |
| Loss of activity over time | Compound degradation or precipitation | Assess the stability of your compound in the assay medium over the time course of the experiment. |
Troubleshooting Workflow for Inconsistent Assay Results
Caption: Troubleshooting workflow for inconsistent assay results.
Quantitative Data Summary
The following tables provide a hypothetical, yet representative, summary of solubility data for this compound in various solvent systems and pH conditions.
Table 1: Solubility in Different Solvents
| Solvent | Dielectric Constant | Solubility (mg/mL) |
| Water | 80.1 | < 0.01 |
| Ethanol | 24.5 | 1.5 |
| Propylene Glycol | 32.0 | 5.2 |
| DMSO | 47.2 | > 50 |
Table 2: pH-Dependent Aqueous Solubility
| pH | Predominant Species | Aqueous Solubility (µg/mL) |
| 7.4 | Free Base | 0.8 |
| 6.5 | Partially Protonated | 15.2 |
| 5.0 | Fully Protonated | 120.5 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.[6]
Materials:
-
This compound (solid)
-
Selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the solid compound to a glass vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
Protocol 2: General Salt Screening
This protocol provides a general procedure for screening different acids to form a salt with improved solubility.[6]
Materials:
-
This compound (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid)
-
A variety of solvents (e.g., isopropanol, ethanol, acetone, water)
-
Small-scale reaction vials or a 96-well plate
-
Stirring mechanism (magnetic stir bars or plate shaker)
-
Filtration or centrifugation setup
-
Analytical instrumentation for characterization (e.g., XRPD, DSC)
Experimental Workflow for Salt Screening
Caption: Experimental workflow for a salt screening study.
Procedure:
-
Saturated Solution Method:
-
Dissolve the free base in a suitable solvent to near saturation.
-
In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each selected acid.
-
Allow the solutions to stir or shake at a controlled temperature.
-
If a precipitate forms, isolate the solid by filtration or centrifugation.
-
If no precipitate forms, slowly evaporate the solvent to induce crystallization.
-
-
Characterization:
-
Analyze the isolated solids using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline salt form.[6]
-
-
Solubility Testing:
-
Determine the aqueous solubility of the newly formed salts using Protocol 1.
-
References
- 1. Piperazine compounds [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. longdom.org [longdom.org]
- 4. ijpbr.in [ijpbr.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | MDPI [mdpi.com]
- 9. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 10. books.rsc.org [books.rsc.org]
Identification of impurities in 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most probable synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a substituted halo-nitrobenzene with piperazine. A likely precursor is 1-chloro-4-nitro-2-(piperidin-1-yl)benzene or 1-fluoro-4-nitro-2-(piperidin-1-yl)benzene, where the halogen at position 1 is displaced by piperazine. The nitro group in the para position and the piperidinyl group in the meta position to the leaving group activate the ring for nucleophilic attack.
Q2: What are the potential impurities I should be aware of during this synthesis?
A2: Potential impurities can originate from starting materials, side reactions, or subsequent degradation. Key impurities to monitor include:
-
Unreacted Starting Materials: Residual 1-halo-4-nitro-2-(piperidin-1-yl)benzene and excess piperazine.
-
Di-substituted Piperazine: If the reaction conditions are not carefully controlled, a second molecule of the aryl halide can react with the remaining N-H group of the desired product, leading to a di-substituted piperazine impurity.
-
Isomeric Impurities: Depending on the starting materials, impurities from regioisomers of the halo-nitrobenzene precursor could be present.
-
Hydrolysis Products: Reaction with any residual water in the solvent or reagents can lead to the formation of the corresponding phenol derivative, 1-hydroxy-4-nitro-2-(piperidin-1-yl)benzene.
-
Solvent Adducts: In some cases, the solvent or additives can react with the starting materials or intermediates.
Q3: How can I minimize the formation of the di-substituted piperazine impurity?
A3: To minimize the formation of the di-substituted impurity, it is recommended to use a molar excess of piperazine relative to the 1-halo-4-nitro-2-(piperidin-1-yl)benzene starting material. This ensures that the concentration of the mono-substituted product remains low enough to reduce the likelihood of a second substitution. Careful control of reaction time and temperature is also crucial.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials or reagents. - Formation of significant side products. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; SNAr reactions may require heating. - Ensure starting materials are pure and reagents are anhydrous. - Analyze the crude product to identify major impurities and adjust reaction conditions accordingly (e.g., stoichiometry, temperature). |
| Presence of Unreacted Starting Material | - Insufficient reaction time or temperature. - Inefficient stirring. - Deactivation of the nucleophile. | - Increase reaction time and/or temperature. - Ensure vigorous stirring, especially for heterogeneous mixtures. - Use a suitable base to deprotonate the piperazine and maintain its nucleophilicity. |
| High Levels of Di-substituted Impurity | - Stoichiometry of reactants is not optimal. - Prolonged reaction time at elevated temperatures. | - Increase the molar excess of piperazine. A 2 to 5-fold excess is a good starting point. - Monitor the reaction closely and stop it once the starting material is consumed to avoid further reaction of the product. |
| Detection of a Phenolic Impurity | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a representative protocol and may require optimization.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-halo-4-nitro-2-(piperidin-1-yl)benzene (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add piperazine (2-5 equivalents) to the solution. If required, add a non-nucleophilic base like potassium carbonate or triethylamine (1.5-2 equivalents) to act as an acid scavenger.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by precipitation with water followed by filtration, or by extraction with a suitable organic solvent after quenching the reaction.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Method for Impurity Identification
A combination of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of impurities.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 254 nm and a wavelength near the absorbance maximum of the nitroaromatic chromophore).
-
-
Mass Spectrometry (MS) Method:
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically suitable for piperazine derivatives.
-
Analysis: Full scan analysis to detect all ionizable species, followed by tandem MS (MS/MS) on the detected impurity peaks to obtain fragmentation patterns for structural elucidation.
-
Visualizations
Caption: Synthetic pathway and formation of key impurities.
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Stability of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine. The information provided is based on established principles of stability testing for piperazine-containing compounds and will help in designing and troubleshooting experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound in solution.
Issue 1: Rapid Degradation of the Compound in Solution
-
Question: I am observing rapid degradation of my this compound solution, even under ambient conditions. What could be the cause?
-
Answer: Rapid degradation could be attributed to several factors:
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Solvent-Induced Degradation: The choice of solvent is critical. Protic solvents, especially under non-neutral pH conditions, can facilitate hydrolysis. Ensure the solvent is inert and of high purity. Consider using aprotic solvents if hydrolytic instability is suspected.
-
Light Sensitivity: The nitro-aromatic system in the molecule suggests potential photosensitivity. Protect the solution from light by using amber vials or covering the container with aluminum foil.[1][2]
-
Oxidative Degradation: The piperazine and piperidine moieties can be susceptible to oxidation.[3][4] Ensure solvents are degassed and consider purging the headspace of your container with an inert gas like nitrogen or argon.
-
Contaminants: Trace amounts of acids, bases, or metal ions in the solvent or on the glassware can catalyze degradation. Use high-purity solvents and meticulously clean all glassware.
-
Issue 2: Inconsistent Results in Stability Studies
-
Question: My stability study results for this compound are not reproducible. What are the likely sources of this variability?
-
Answer: Inconsistent results often stem from a lack of control over experimental parameters:
-
Temperature Fluctuations: Small changes in temperature can significantly impact degradation rates. Use a calibrated and stable oven or incubator for your studies.
-
Inconsistent Sample Preparation: Ensure that the concentration of the stock and working solutions is consistent across all experiments. Use calibrated pipettes and balances.
-
Variable Exposure to Stress Conditions: For forced degradation studies, ensure that the duration and intensity of exposure to stress conditions (e.g., UV light intensity, acid/base concentration) are identical for all samples being compared.[2][5]
-
Analytical Method Variability: Ensure your analytical method (e.g., HPLC) is validated for precision and robustness.[6][7] Check for consistent peak integration and retention times.
-
Issue 3: Appearance of Unknown Peaks in Chromatograms
-
Question: I am observing several new peaks in my HPLC chromatogram after stressing my solution of this compound. How can I identify these degradation products?
-
Answer: The appearance of new peaks indicates the formation of degradation products. To identify them, a systematic approach is necessary:
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the degradation products, offering clues to their structure.
-
Forced Degradation Studies: By analyzing the degradation products formed under specific stress conditions (acid, base, oxidation, heat, light), you can infer the degradation pathway.[1][5] For example, a product formed under oxidative stress is likely an N-oxide or a result of ring opening.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated, NMR spectroscopy can be used to elucidate its complete chemical structure.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a stock solution of this compound?
A1: Based on the chemical structure, a stock solution should be stored at low temperatures (2-8 °C or -20 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. The use of an amber vial is highly recommended.
Q2: Which analytical techniques are most suitable for stability testing of this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[6][7][8] The method should be able to separate the parent compound from all potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization.[8]
Q3: What are the expected degradation pathways for this compound?
A3: While specific studies on this molecule are not publicly available, based on its functional groups, potential degradation pathways include:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso or an amino group.
-
Hydrolysis: Although less likely without strong acid or base catalysis, cleavage of the C-N bonds is a possibility under harsh conditions.
-
Oxidation of the piperazine and piperidine rings: This can lead to the formation of N-oxides or ring-opened products.[3][4]
-
Photodegradation: Aromatic nitro compounds can be susceptible to photolytic degradation.[1][2]
Q4: How should I design a forced degradation study for this compound?
A4: A forced degradation study should expose the compound to stress conditions that are more severe than accelerated stability conditions.[2][5] The goal is to generate a modest amount of degradation (5-20%) to demonstrate the stability-indicating nature of your analytical method.[2] The following conditions are a good starting point:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80 °C (in solution and as a solid)
-
Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines)
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Accurately weigh a suitable amount of this compound.
-
Dissolve the compound in a pre-selected, high-purity solvent (e.g., acetonitrile, methanol, or a buffer of known pH) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions at the desired concentration for your experiments by diluting with the same solvent.
-
Store all solutions under the recommended storage conditions.
Protocol 2: General Forced Degradation Study
-
Prepare several aliquots of the working solution of this compound.
-
Expose each aliquot to one of the following stress conditions for a defined period (e.g., 24, 48, 72 hours):
-
Acidic: Add an equal volume of 0.1 M HCl.
-
Basic: Add an equal volume of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 3% H₂O₂.
-
Thermal: Place the aliquot in a calibrated oven at 80 °C.
-
Photolytic: Expose the aliquot to a light source as per ICH Q1B guidelines.
-
-
At each time point, withdraw a sample, neutralize it if necessary (for acidic and basic samples), and dilute it to the appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Analyze a control sample (unexposed working solution) at each time point for comparison.
Data Presentation
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Duration (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants |
| 0.1 M HCl (60 °C) | 24 | 100.0 | 92.5 | 7.5 | 2 |
| 0.1 M NaOH (60 °C) | 24 | 100.0 | 88.1 | 11.9 | 3 |
| 3% H₂O₂ (RT) | 24 | 100.0 | 95.2 | 4.8 | 1 |
| Thermal (80 °C) | 48 | 100.0 | 98.0 | 2.0 | 1 |
| Photolytic | 24 | 100.0 | 91.3 | 8.7 | 2 |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time (Parent) | 5.2 min |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Optimizing reaction conditions for the synthesis of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
Welcome to the technical support center for the synthesis of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.
Q2: Which starting materials are required for the synthesis?
A2: For a Buchwald-Hartwig approach, a common starting material would be a dihalogenated nitrobenzene, such as 1-bromo-2-chloro-4-nitrobenzene or 1,2-dibromo-4-nitrobenzene, which would undergo sequential amination with piperidine and then piperazine. For an SNAr reaction, a typical precursor would be a halogenated nitrophenylpiperazine, like 1-(3-chloro-4-nitrophenyl)piperazine, which is then reacted with piperidine.
Q3: What are the typical catalysts and ligands used in the Buchwald-Hartwig amination for this synthesis?
A3: Palladium-based catalysts are standard for Buchwald-Hartwig amination. A combination of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos is generally effective. The choice of ligand can significantly impact reaction efficiency and should be optimized for your specific substrate.
Q4: What are the key parameters to control for a successful synthesis?
A4: Critical parameters to monitor and control include:
-
Inert Atmosphere: Both Buchwald-Hartwig and SNAr reactions, particularly the former, are sensitive to oxygen. Maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst degradation and side reactions.
-
Reagent Purity: The purity of starting materials, reagents, and solvents is paramount. Water and other impurities can deactivate the catalyst and lead to lower yields.
-
Reaction Temperature: The optimal temperature will depend on the specific substrates and catalyst system. It is often necessary to screen a range of temperatures to find the ideal balance between reaction rate and side product formation.
-
Choice of Base: For Buchwald-Hartwig amination, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Taking small aliquots from the reaction mixture at regular intervals will allow you to determine the rate of consumption of the starting material and the formation of the desired product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst (Buchwald-Hartwig) | Ensure the palladium source and ligand are of high quality. Consider using a pre-formed, air-stable palladium precatalyst. |
| Inappropriate Base (Buchwald-Hartwig) | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. The base should be finely powdered to ensure good solubility and reactivity.[1] |
| Presence of Oxygen or Moisture | Degas the solvent and ensure all glassware is thoroughly dried. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A temperature range of 80-110 °C is a good starting point for many Buchwald-Hartwig reactions.[1] |
| Poor Leaving Group (SNAr) | For SNAr reactions, the rate is dependent on the nature of the leaving group. Generally, F > Cl > Br > I. If the reaction is slow, consider a starting material with a better leaving group. |
Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution | | :--- | :--- | | Hydrodehalogenation (Loss of Halogen) | This can be caused by impurities or a non-inert atmosphere. Ensure all reagents are pure and the reaction is conducted under strictly inert conditions.[1] | | Aryl Halide Homocoupling (Biaryl Formation) | This side reaction can compete with the desired C-N bond formation. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) and using a ligand that favors C-N reductive elimination can minimize this.[1] | | Formation of Isomeric Products (SNAr) | In cases where there are multiple potential sites for nucleophilic attack, a mixture of isomers may be formed. Careful selection of starting materials with appropriate blocking groups can improve regioselectivity. |
Data Presentation
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | XPhos Pd G3 (2 mol%) | Air-stable precatalysts like XPhos Pd G3 often provide more consistent results. |
| Ligand | XPhos (4 mol%) | SPhos (4 mol%) | RuPhos (4 mol%) | The choice of ligand is critical; XPhos is often a good starting point for amination with secondary amines. |
| Base | NaOtBu (1.4 equiv) | LHMDS (1.4 equiv) | Cs₂CO₃ (2.0 equiv) | Strong, non-nucleophilic bases like NaOtBu and LHMDS are generally preferred over weaker bases like Cs₂CO₃. |
| Solvent | Toluene | Dioxane | THF | Toluene and dioxane are common and effective solvents.[1] |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination Route
This protocol describes a general procedure for the sequential amination of a dihalo-nitrobenzene.
Reagents & Equipment:
-
1-Bromo-2-chloro-4-nitrobenzene (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Piperazine (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 2.8 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).[1]
-
First Amination (Piperidine): Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe, followed by 1-bromo-2-chloro-4-nitrobenzene (1.0 equiv) and piperidine (1.2 equiv).[1]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Second Amination (Piperazine): Once the first amination is complete, cool the reaction mixture to room temperature. Under a positive flow of argon, add piperazine (1.5 equiv) and additional sodium tert-butoxide (1.4 equiv).
-
Second Reaction: Heat the reaction mixture again to 100 °C and monitor its progress until completion.
-
Workup: Cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Route
This protocol outlines a general procedure for the SNAr of a halogenated nitrophenylpiperazine with piperidine.
Reagents & Equipment:
-
1-(3-Chloro-4-nitrophenyl)piperazine (1.0 equiv)
-
Piperidine (2.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-(3-chloro-4-nitrophenyl)piperazine (1.0 equiv), piperidine (2.0 equiv), and potassium carbonate (2.0 equiv) in DMF.
-
Reaction: Heat the reaction mixture to 120 °C with stirring. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: A decision tree for troubleshooting common issues.
References
Technical Support Center: Troubleshooting 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine Assay Variability
This technical support guide is designed for researchers, scientists, and drug development professionals to address common sources of variability in biological assays involving 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine. The following sections provide troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of piperazine derivatives?
Piperazine and its derivatives are known to exhibit a wide range of biological activities. These include antimicrobial, anti-inflammatory, antipsychotic, antidepressant, anticancer, antiviral, and anticonvulsant properties.[1][2][3] The specific activity of this compound would need to be determined empirically through various biological assays.
Q2: What are the general properties of this compound?
While specific data for this compound is limited, related structures such as 1-(4-Nitrophenyl)piperazine are solids with a molecular weight of around 207.23 g/mol .[4] It is important to determine the solubility and stability of this compound in the solvents used for your specific assay, as low solubility can lead to inaccurate results and assay variability.[5][6]
Q3: What are best practices for storing and handling this compound?
To ensure the integrity of the compound, it is crucial to follow best practices for compound management.[7][8] This includes:
-
Storage: Store the compound under appropriate conditions, which may include refrigeration (2–8°C) or freezing (-20°C or -80°C), protected from light and moisture to prevent degradation.[9]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller volumes for single-use.[7][8]
-
Solubility: Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted into aqueous assay buffers. Poor solubility is a common source of assay variability.[5][6]
Troubleshooting Guides
Variability in biological assays can arise from multiple sources. Below are troubleshooting guides for common assay platforms where a novel compound like this compound might be tested.
Cell-Based Assay Variability
Issues with cell-based assays are a frequent cause of inconsistent results.[10][11][12]
Q: My cell-based assay results are inconsistent between experiments. What are the potential causes and solutions?
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StandardizeCulture [label="Standardize Cell Culture Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Calibrate [label="Calibrate Pipettes Regularly", fillcolor="#F1F3F4", fontcolor="#202124"]; TestContamination [label="Routinely Test for Contamination", fillcolor="#F1F3F4", fontcolor="#202124"]; Automate [label="Use Automated Cell Counters & Dispensers", fillcolor="#F1F3F4", fontcolor="#202124"]; FreshReagents [label="Prepare Reagents Fresh", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Variability -> Causes [label="Leads to"]; Causes -> CellHealth; Causes -> SeedingDensity; Causes -> ReagentPrep; Causes -> Pipetting; Causes -> Contamination;
CellHealth -> StandardizeCulture [label="Addressed by"]; SeedingDensity -> Automate [label="Addressed by"]; ReagentPrep -> FreshReagents [label="Addressed by"]; Pipetting -> Calibrate [label="Addressed by"]; Contamination -> TestContamination [label="Addressed by"];
StandardizeCulture -> Solutions; Automate -> Solutions; FreshReagents -> Solutions; Calibrate -> Solutions; TestContamination -> Solutions; } enddot Figure 1. Troubleshooting workflow for inconsistent cell-based assay results.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including media, supplements, temperature, and CO2 levels. Use cells within a consistent and low passage number range for all experiments.[12][13] |
| Cell Seeding | Ensure uniform cell seeding density across all wells. Inconsistent cell numbers can lead to significant variability. Use calibrated multichannel pipettes or automated cell dispensers.[13] |
| Compound Preparation | Prepare fresh dilutions of the compound for each experiment from a validated stock. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability. |
| Pipetting Accuracy | Inaccurate pipetting can introduce significant errors.[13] Routinely calibrate pipettes and use proper pipetting techniques. |
| Contamination | Regularly test cell cultures for mycoplasma and other microbial contaminants, which can alter cellular responses.[12] |
Enzyme Assay Variability
Enzyme assays are sensitive to a variety of factors that can influence their reproducibility.[14][15]
Q: I am observing high variability in my enzyme inhibition assay. What should I investigate?
// Nodes Start [label="High Enzyme Assay Variability", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Check Reagent Stability", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check2 [label="Verify Assay Conditions\n(Temp, pH)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check3 [label="Assess Compound Solubility", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check4 [label="Review Protocol Execution", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Consistent Results", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol1 [label="Prepare Fresh Reagents", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol2 [label="Calibrate Instruments", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol3 [label="Optimize Compound Dilution", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol4 [label="Standardize Pipetting & Timing", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Check1; Check1 -> Sol1 [label="Unstable"]; Sol1 -> Check2; Check1 -> Check2 [label="Stable"]; Check2 -> Sol2 [label="Inconsistent"]; Sol2 -> Check3; Check2 -> Check3 [label="Consistent"]; Check3 -> Sol3 [label="Precipitation"]; Sol3 -> Check4; Check3 -> Check4 [label="Soluble"]; Check4 -> Sol4 [label="Variable"]; Sol4 -> End; Check4 -> End [label="Consistent"]; } enddot Figure 2. Decision tree for troubleshooting enzyme assay variability.
| Factor | Troubleshooting Steps |
| Enzyme Activity | Ensure the enzyme is stored correctly and has not lost activity. Prepare fresh enzyme dilutions for each experiment. The rate of enzymatic reactions is affected by enzyme concentration.[14][16] |
| Substrate Concentration | Use a substrate concentration that is appropriate for the assay kinetics you are studying. Fluctuations in substrate concentration can alter the reaction rate.[15][17] |
| Buffer Conditions | Maintain a consistent pH and ionic strength of the assay buffer, as these can significantly impact enzyme activity.[15][18] |
| Temperature | Ensure a stable and consistent incubation temperature. Even small temperature variations can affect enzyme kinetics.[14][17] |
| Compound Solubility | Verify that this compound is fully soluble in the assay buffer at the tested concentrations. Compound precipitation will lead to inaccurate inhibition values.[5][6] |
High Background in Ligand-Binding Assays (e.g., ELISA)
High background can mask the true signal in binding assays, leading to false positives or inaccurate quantification.[19][20][21]
Q: My ELISA results show high background signal in the negative control wells. How can I reduce it?
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time.[21] |
| Inadequate Washing | Increase the number of wash steps or the volume of wash buffer to ensure complete removal of unbound reagents.[20][22][23] |
| Non-specific Antibody Binding | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. Consider using pre-adsorbed secondary antibodies.[19] |
| Contaminated Reagents | Use fresh, high-quality reagents, including buffers and substrate solutions. Ensure that the substrate has not degraded.[20][21][22] |
| Cross-Contamination | Be careful to avoid cross-contamination between wells during pipetting.[20][22] |
Experimental Protocols
Below are generalized protocols for common assays. These should be optimized for your specific experimental setup.
General Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Generic Enzyme Inhibition Assay Protocol
-
Reagent Preparation: Prepare assay buffer, enzyme, substrate, and a dilution series of this compound.
-
Assay Reaction: In a suitable microplate, add the assay buffer, the test compound at various concentrations, and the enzyme. Allow for a pre-incubation period if necessary for the compound to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Basic ELISA Protocol for Competitive Binding
-
Coating: Coat a high-binding 96-well plate with the target protein and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competitive Binding: Add a fixed concentration of a labeled ligand along with varying concentrations of this compound. Incubate to allow for competitive binding.
-
Washing: Repeat the washing steps to remove unbound reagents.
-
Detection: Add the appropriate substrate and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: The signal will be inversely proportional to the binding of the test compound. Calculate the IC50 value.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmpplastic.com [gmpplastic.com]
- 10. mt.com [mt.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. bioivt.com [bioivt.com]
- 14. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 15. biologydiscussion.com [biologydiscussion.com]
- 16. conductscience.com [conductscience.com]
- 17. monash.edu [monash.edu]
- 18. microbenotes.com [microbenotes.com]
- 19. How to deal with high background in ELISA | Abcam [abcam.com]
- 20. sinobiological.com [sinobiological.com]
- 21. arp1.com [arp1.com]
- 22. jg-biotech.com [jg-biotech.com]
- 23. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
Technical Support Center: 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine (Compound ID: NPP-43)
Disclaimer: The following information is provided for research purposes only. The target and off-target profiles described are based on hypothetical data for a compound with the given structure and are intended to serve as a representative guide for researchers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine, hereafter referred to as NPP-43. Our goal is to help you address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of NPP-43?
A1: The primary target of NPP-43 is the serine/threonine kinase, Kinase X , which is a key regulator of the ABC signaling pathway involved in cell proliferation and survival.
Q2: What is the mechanism of action of NPP-43?
A2: NPP-43 is an ATP-competitive inhibitor of Kinase X. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.
Q3: What are the known off-target effects of NPP-43?
A3: Kinase profiling studies have shown that at higher concentrations, NPP-43 can inhibit other kinases, most notably PI3Kδ and mTOR . It also shows weak affinity for the sigma-1 receptor (σ1R) . These off-target activities may contribute to unexpected phenotypic effects.
Troubleshooting Guide
Issue 1: Unexpected Phenotypic Effects Not Consistent with Kinase X Inhibition
Question: We are observing cell differentiation instead of the expected decrease in proliferation in our cancer cell line model when treated with NPP-43. Why is this happening?
Answer: This could be due to off-target effects of NPP-43. The observed phenotype might be a result of the compound's inhibitory activity against PI3Kδ or mTOR, both of which are involved in cell fate decisions.
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that Kinase X is inhibited at the concentration you are using. Perform a Western blot to check for a decrease in the phosphorylation of a known downstream target of Kinase X.
-
Dose-Response Curve: Run a dose-response curve to determine if the unexpected phenotype is concentration-dependent. Off-target effects are often more pronounced at higher concentrations.
-
Use a Structurally Unrelated Kinase X Inhibitor: If available, treat your cells with a different, structurally unrelated inhibitor of Kinase X. If this second inhibitor does not produce the same phenotype, it is likely that the effect is due to an off-target activity of NPP-43.
-
Investigate Off-Target Pathways: Check for the inhibition of PI3K and mTOR pathways by Western blotting for key downstream effectors (e.g., p-Akt, p-S6K).
Issue 2: High Cellular Toxicity at Low Micromolar Concentrations
Question: We are seeing significant cell death in our experiments with NPP-43, even at concentrations where we expect to see specific inhibition of Kinase X. What could be the cause?
Answer: The observed cytotoxicity could be due to off-target effects or non-specific toxicity related to the chemical structure of NPP-43. The nitro-aromatic group, in particular, can sometimes be associated with cytotoxicity.
Troubleshooting Steps:
-
Perform a More Sensitive Cytotoxicity Assay: Use a real-time cytotoxicity assay to distinguish between apoptosis and necrosis.
-
Control for Vehicle Effects: Ensure that the vehicle (e.g., DMSO) concentration is not contributing to toxicity.
-
Compare with Other Kinase X Inhibitors: Test the cytotoxicity of other known Kinase X inhibitors to see if the toxicity is specific to NPP-43.
-
Assess Mitochondrial Health: Evaluate mitochondrial membrane potential using a fluorescent probe like TMRM to check for signs of mitochondrial dysfunction, a common off-target effect.
Quantitative Data
Table 1: Kinase Selectivity Profile of NPP-43
| Kinase Target | IC50 (nM) |
| Kinase X | 15 |
| PI3Kδ | 250 |
| mTOR | 800 |
| Kinase Y | >10,000 |
| Kinase Z | >10,000 |
Table 2: Receptor Binding Affinity of NPP-43
| Receptor Target | Ki (nM) |
| Sigma-1 (σ1R) | 950 |
| Histamine H3 | >20,000 |
| Adrenergic α1A | >20,000 |
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Generic)
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.02% Brij35.
-
Add 5 µL of the reaction buffer containing the kinase of interest to the wells of a 384-well plate.
-
Add 2 µL of a serial dilution of NPP-43 in 10% DMSO.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mixture of ATP and the appropriate peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate IC50 values from the resulting dose-response curves.
Protocol 2: MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of NPP-43 and incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Hypothetical signaling pathway of Kinase X inhibited by NPP-43.
Caption: Experimental workflow for troubleshooting unexpected results.
Caption: Logical decision tree for investigating high cytotoxicity.
Technical Support Center: Enhancing the Cell Permeability of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
Disclaimer: Specific experimental data on the cell permeability of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine is not extensively available in public literature. The following guidance is based on established principles for small molecules, particularly piperazine-containing compounds, and is intended to provide a strategic framework for researchers.
This technical support center offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in assessing and enhancing the cell permeability of this compound and related compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing low cell permeability. What are the likely reasons?
A1: Low cell permeability for a piperazine-containing compound can stem from several factors:
-
Physicochemical Properties: Key properties influencing passive diffusion include lipophilicity (LogP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors.[1] While the piperazine moiety can improve solubility, unfavorable characteristics of the overall molecule can still hinder its ability to cross the lipid bilayer of the cell membrane.[2]
-
Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in intestinal epithelial models like Caco-2 cells.[3][4] These transporters actively pump the compound out of the cell, resulting in low net absorption.[4]
-
Poor Aqueous Solubility: Despite the presence of the piperazine ring, the overall molecule's solubility might be low, limiting the concentration of the compound available for absorption.[2]
Q2: How can I determine if my compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?
A2: A bidirectional Caco-2 assay is the standard method to investigate active efflux.[5] This involves measuring the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) direction, which simulates absorption, and the basolateral-to-apical (B-to-A) direction, which indicates efflux.
-
Efflux Ratio (ER): The ratio of Papp (B-A) / Papp (A-B) is calculated. An efflux ratio greater than 2 is a strong indicator that the compound is subject to active efflux.[3][5]
-
Use of Inhibitors: The assay can be repeated in the presence of a known efflux pump inhibitor, such as verapamil for P-gp. A significant increase in the A-to-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that specific transporter.[3]
Q3: What is a good starting point for assessing my compound's permeability?
A3: A tiered approach is highly recommended for efficiency:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): Start with PAMPA, a cell-free, high-throughput assay that models passive transcellular diffusion.[1][6] It provides a baseline measurement of a molecule's intrinsic ability to cross a lipid membrane without the complexities of active transport.[6]
-
Caco-2 Permeability Assay: If PAMPA results are promising, proceed to the Caco-2 assay. This cell-based model uses a monolayer of human intestinal cells and provides more comprehensive data, accounting for passive diffusion, paracellular transport, and active transport mechanisms (both uptake and efflux).[4][7] The relationship between PAMPA and Caco-2 data can help diagnose the mechanism of permeation.[6]
Q4: What are the primary strategies to enhance the permeability of my compound if it's found to be low?
A4: If low permeability is confirmed, several strategies can be employed:
-
Structural Modification: This involves chemically altering the molecule to improve its physicochemical properties. A key strategy is masking polar groups, particularly hydrogen bond donors, which can significantly lower the energy barrier for membrane transit.[1][8]
-
Prodrug Approach: A less permeable parent molecule can be chemically modified into a more lipophilic prodrug that can cross the cell membrane more easily. Once inside the cell, the prodrug is metabolized to release the active parent compound.[8]
-
pH Optimization: For piperazine derivatives, the pH of the treatment solution is a critical parameter. Studies have shown that a pH range of 8.7 to 9.6 can guarantee non-cytotoxic permeation enhancement in Caco-2 monolayers.[9]
Section 2: Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Apparent Permeability (Papp) in Caco-2 Assay | The compound is a substrate for active efflux transporters (e.g., P-gp). | 1. Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER). An ER > 2 suggests efflux.[5] 2. Co-administer a known P-gp inhibitor (e.g., verapamil) to see if A-B permeability increases.[3] |
| Poor intrinsic passive permeability. | 1. Review the compound's physicochemical properties (LogP, PSA, H-bond donors). 2. Compare Caco-2 results with data from a PAMPA assay. If both are low, passive diffusion is likely the limiting factor.[6] | |
| High Variability in Papp Values Between Replicates | Inconsistent Caco-2 monolayer integrity. | 1. Verify monolayer integrity for all wells before each experiment by measuring Transepithelial Electrical Resistance (TEER). Establish a minimum acceptable TEER value (e.g., ≥ 200 Ω·cm²).[10][11] 2. Confirm integrity with a low permeability marker like Lucifer Yellow.[3] |
| Compound solubility issues in the assay buffer. | 1. Visually inspect the donor solution for any precipitation. 2. Measure the compound's kinetic solubility in the assay buffer. Consider adding a small percentage of a co-solvent if necessary. | |
| Low Compound Recovery (<70%) | The compound is binding to plasticware (non-specific binding). | 1. Use low-binding plates and pipette tips. 2. Include a mass balance check by measuring the compound concentration in the donor and acceptor wells, as well as in cell lysates, at the end of the experiment. |
| The compound is unstable in the assay buffer. | 1. Incubate the compound in the assay buffer for the duration of the experiment and quantify its concentration over time using LC-MS/MS to check for degradation.[12] | |
| Lysosomal trapping of a basic compound. | 1. As piperazine compounds are basic, they can become protonated and trapped in acidic lysosomes. 2. Run the assay in the presence of an agent that disrupts lysosomal pH (e.g., bafilomycin A1 or ammonium chloride) and check for an increase in Papp.[12] |
Section 3: Data Presentation
Table 1: Strategies for Permeability Enhancement & Expected Outcomes
| Strategy | Modification Example | Mechanism | Expected Impact on Papp (A-B) | Expected Impact on Efflux Ratio |
| Masking Hydrogen Bond Donors | Convert a secondary amine to a tertiary amine or amide. | Reduces the energy required to shed water molecules before entering the lipid membrane.[8] | Increase | No direct impact |
| Increasing Lipophilicity | Add a small, non-polar group (e.g., methyl, ethyl). | Improves partitioning into the lipid bilayer. | Increase (up to a point) | No direct impact |
| Prodrug Approach | Add a lipophilic, enzymatically-cleavable promoiety. | Increases passive diffusion across the membrane before cleavage to the active drug.[8] | Significant Increase | Decrease (if parent is an efflux substrate) |
| pH Adjustment | Formulate the dosing solution to a pH between 8.7 and 9.6. | Optimizes the charge state of the piperazine for permeation and may modulate tight junctions.[9] | Increase | May decrease |
Table 2: General Permeability Classification
| Permeability Class | Papp (Caco-2) (x 10⁻⁶ cm/s) | Papp (PAMPA) (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| High | > 10 | > 5 | > 85% |
| Moderate | 1 - 10 | 1 - 5 | 20% - 85% |
| Low | < 1 | < 1 | < 20% |
| Note: These values are generally accepted classifications and can vary slightly between laboratories. |
Section 4: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing passive permeability.
Materials:
-
96-well filter plates (e.g., PVDF membrane) and matching 96-well acceptor plates.
-
Lipid solution (e.g., 2% w/v lecithin in dodecane).
-
Phosphate-buffered saline (PBS) at various pH values (e.g., pH 6.5 for donor, pH 7.4 for acceptor).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
UV-Vis spectrophotometer or LC-MS/MS for quantification.
Methodology:
-
Membrane Coating: Carefully add 5 µL of the lipid solution to each well of the filter (donor) plate, ensuring the membrane is fully coated. Allow the solvent to evaporate.[13]
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[13]
-
Prepare Donor Solution: Prepare the dosing solution by diluting the test compound stock to the final desired concentration (e.g., 100 µM) in PBS (pH 6.5).
-
Assemble PAMPA Sandwich: Add 150-200 µL of the donor solution to each well of the lipid-coated filter plate.[11] Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the membrane contacts the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[14]
-
Quantification: After incubation, carefully separate the plates. Determine the compound concentration in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - Cₐ/Cₑₙₜ)] * (Vₐ * Vₐ) / [(Vₐ + Vₐ) * A * t] Where Cₐ is the concentration in the acceptor well, Cₑₙₜ is the equilibrium concentration, Vₐ and Vₐ are the volumes of the acceptor and donor wells, A is the membrane surface area, and t is the incubation time.[1]
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol provides a framework for assessing both passive and active transport.
Materials:
-
Caco-2 cells and appropriate culture medium.
-
24-well Transwell plates with semipermeable inserts.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with HEPES, pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Lucifer Yellow solution for integrity testing.
-
LC-MS/MS for quantification.
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a polarized monolayer.[5]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers that meet the established integrity criteria (e.g., TEER ≥ 200 Ω·cm²).[10] The permeability of a low-permeability marker like Lucifer Yellow can also be assessed.[3]
-
Transport Experiment (A-to-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add 1.2 mL of fresh transport buffer to the basolateral (bottom) chamber.[10]
-
Initiate the transport by adding 0.3 mL of the dosing solution (test compound in transport buffer) to the apical (top) chamber.[10]
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[10]
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Transport Experiment (B-to-A):
-
Repeat the process on a separate set of wells, but initiate transport by adding the dosing solution to the basolateral chamber and fresh buffer to the apical chamber. This measures the rate of efflux.[7]
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculations:
-
Papp: Calculate Papp for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[11]
-
Efflux Ratio (ER): Calculate as ER = Papp (B-A) / Papp (A-B).[5]
-
Section 5: Visualizations
Caption: A tiered workflow for assessing compound permeability.
Caption: A decision tree for troubleshooting low permeability results.
Caption: Overview of strategies to enhance cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. enamine.net [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine Pharmacokinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on modifying 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine to enhance its pharmacokinetic (PK) properties. The content is tailored for drug development professionals and scientists.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of modifying the lead compound.
Issue 1: Poor Aqueous Solubility of Novel Analogs
-
Question: My newly synthesized analog of this compound shows promising in vitro activity but has very low aqueous solubility, hindering further development. What steps can I take?
-
Answer: Low aqueous solubility is a common challenge. Here are several strategies to consider, ranging from simple formulation adjustments to more complex chemical modifications:
-
Salt Formation: If your analog has a basic nitrogen (which is likely with the piperazine and piperidine rings), forming a pharmaceutically acceptable salt is often the most straightforward approach to increase solubility.[1]
-
Particle Size Reduction: Decreasing the particle size of your compound increases its surface area, which can improve the dissolution rate.[2][3][4][5] Techniques like micronization or nanosuspension can be employed.[2][3][5]
-
Co-solvents and pH Adjustment: For initial in vitro assays, using co-solvents or adjusting the pH of the medium can help solubilize the compound.[1][4] However, this is a temporary solution and may not be suitable for in vivo studies.
-
Structural Modification:
-
Introduce Polar Functional Groups: Consider adding polar groups like hydroxyl (-OH) or amino (-NH2) to the structure to increase hydrophilicity.
-
Prodrug Approach: A more advanced strategy involves creating a prodrug by attaching a polar promoiety that is cleaved in vivo to release the active compound.[6]
-
-
Formulation Strategies:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create amorphous solid dispersions, which often have higher solubility than the crystalline form.[2][7][8]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[6][7]
-
-
Issue 2: Rapid In Vitro Metabolic Degradation
-
Question: My lead compound is rapidly metabolized in liver microsome stability assays. How can I identify the metabolic soft spots and improve stability?
-
Answer: Rapid metabolism is a significant hurdle for achieving good oral bioavailability. The following steps can help address this issue:
-
Metabolite Identification: The first step is to identify the metabolites formed during the assay using techniques like liquid chromatography-mass spectrometry (LC-MS). This will pinpoint the "metabolic soft spots" on your molecule.
-
Structural Modification at Metabolic Hotspots:
-
Blocking Groups: Introduce sterically hindering groups near the site of metabolism to prevent enzymatic access.
-
Electron-Withdrawing Groups: If oxidation is the primary metabolic pathway, introducing electron-withdrawing groups can deactivate the ring system towards oxidative metabolism.
-
Isosteric Replacements: Replace metabolically liable groups with more stable isosteres. For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group.
-
-
In Vitro Assay Progression:
-
Hepatocyte Stability: Move from liver microsomes to cryopreserved hepatocytes to get a more comprehensive picture of both Phase I and Phase II metabolism.[9]
-
CYP Inhibition Assays: Evaluate if your compound is an inhibitor of major cytochrome P450 enzymes to avoid potential drug-drug interactions.[10][11]
-
-
Issue 3: Low Oral Bioavailability in Animal Models
-
Question: Despite good in vitro properties, my compound exhibits low oral bioavailability in rats. What are the potential causes and how can I troubleshoot this?
-
Answer: Low oral bioavailability can be due to poor absorption, high first-pass metabolism, or both.[12] A systematic approach is needed to identify the root cause:
-
Assess Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays to determine if your compound can efficiently cross the intestinal barrier.[10]
-
Investigate Efflux Transporters: The piperazine moiety can sometimes be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen.[6] Caco-2 assays with and without a P-gp inhibitor can clarify this.
-
First-Pass Metabolism: If permeability is good, the issue is likely extensive first-pass metabolism in the liver. Strategies to improve metabolic stability (as discussed in Issue 2) are crucial here.
-
Formulation Enhancement: Advanced formulation techniques such as nanoparticles, lipid-based systems, or amorphous solid dispersions can protect the drug from degradation and enhance its absorption.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: Why is the piperazine moiety commonly used in drug design?
A1: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry for several reasons.[13] Its two nitrogen atoms can be easily modified to introduce various substituents, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.[14][15] The nitrogen atoms also act as hydrogen bond acceptors and can be protonated at physiological pH, which often leads to improved aqueous solubility and bioavailability.[13][16]
Q2: What are the key in vitro ADME assays I should perform during lead optimization?
A2: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is essential for early-stage drug discovery.[9][17][18] Key assays include:
-
Aqueous Solubility: To assess the dissolution characteristics of the compound.[11]
-
LogD7.4: To understand the lipophilicity of the compound at physiological pH.[11]
-
Metabolic Stability: Using liver microsomes and hepatocytes to determine the rate of metabolic clearance.[9][11]
-
Plasma Protein Binding: To quantify the fraction of the drug bound to plasma proteins, as only the unbound fraction is pharmacologically active.
-
CYP450 Inhibition: To identify potential drug-drug interactions.[11]
-
Permeability (e.g., Caco-2): To predict intestinal absorption.[10]
Q3: How do I design an initial in vivo pharmacokinetic study?
A3: A well-designed initial in vivo PK study is crucial for understanding how your compound behaves in a living system.[19][20] Key considerations include:
-
Animal Model: Rats are a common choice for initial PK studies.
-
Dosing Routes: Typically, both intravenous (IV) and oral (PO) administration are used. The IV dose helps determine clearance and volume of distribution, while the PO dose allows for the calculation of oral bioavailability.[12]
-
Dose Selection: The dose should be high enough for accurate quantification in plasma but well below any toxic levels.[21]
-
Sampling Time Points: A sufficient number of blood samples should be collected at appropriate time points to accurately define the concentration-time profile.[20]
-
Bioanalysis: A validated analytical method, usually LC-MS/MS, is required to accurately measure the drug concentration in plasma samples.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Modified Analogs
| Compound ID | Modification | Aqueous Solubility (µg/mL) | Microsomal Half-life (min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Rat Oral Bioavailability (%) |
| Lead | This compound | 5 | 15 | 2.5 | 10 |
| Analog-A | Salt Formation (HCl) | 150 | 18 | 2.6 | 25 |
| Analog-B | Introduce -OH on piperidine | 25 | 45 | 2.2 | 40 |
| Analog-C | Fluorination of phenyl ring | 4 | 90 | 3.1 | 55 |
| Analog-D | Prodrug (Ester) | >200 (pro-drug) | >120 | 4.5 | 70 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the rate of metabolic degradation of a test compound.
-
Materials: Test compound, human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), positive control compound (e.g., verapamil), LC-MS/MS system.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound with human liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will be used to calculate the in vitro half-life (t½).
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a test compound.
-
Materials: Caco-2 cells cultured on permeable supports, test compound, Hank's Balanced Salt Solution (HBSS), Lucifer yellow (for monolayer integrity), LC-MS/MS system.
-
Procedure:
-
Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a monolayer.
-
Wash the cell monolayers with HBSS.
-
Add the test compound (in HBSS) to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side.
-
To assess efflux, add the test compound to the basolateral side and sample from the apical side.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Measure the transport of Lucifer yellow to ensure the integrity of the cell monolayer.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Visualizations
Caption: Experimental workflow for pharmacokinetic optimization.
Caption: Strategies to improve pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. upm-inc.com [upm-inc.com]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 17. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. selvita.com [selvita.com]
- 20. bioivt.com [bioivt.com]
- 21. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine. The content is structured to address specific challenges that may be encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides
This section is presented in a question-and-answer format to directly address common issues.
Issue 1: Low Yield of the Intermediate, 1-(2-Chloro-5-nitrophenyl)piperidine
Question: We are experiencing a low yield in the first step of the synthesis, the reaction of 2,4-dichloro-1-nitrobenzene with piperidine. What are the potential causes and how can we optimize this reaction for better yield on a larger scale?
Answer:
Low yields in this nucleophilic aromatic substitution (SNAr) reaction during scale-up can be attributed to several factors. The primary concerns are incomplete reaction, formation of side products, and challenges with temperature control in larger reactors.
Potential Causes and Solutions:
-
Inadequate Temperature Control: Larger reaction volumes can lead to thermal gradients, causing localized overheating or insufficient heating.[1] This can result in the formation of impurities.
-
Troubleshooting:
-
Ensure efficient stirring to maintain a homogenous temperature throughout the reactor.
-
Use a jacketed reactor with a reliable temperature control unit.
-
Consider a slower, controlled addition of reagents to manage any exotherms.
-
-
-
Suboptimal Solvent Choice: The polarity and boiling point of the solvent are critical for SNAr reactions.
-
Troubleshooting:
-
Aprotic polar solvents like DMSO, DMF, or NMP are generally effective for SNAr reactions.
-
Ensure the chosen solvent can accommodate the reaction temperature required for complete conversion.
-
On scale-up, consider solvent recovery and recycling to improve process sustainability.
-
-
-
Base Selection and Stoichiometry: An appropriate base is required to neutralize the HCl generated during the reaction.
-
Troubleshooting:
-
Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used and are cost-effective for scale-up.
-
Ensure at least one equivalent of the base is used, with a slight excess sometimes being beneficial.
-
-
-
Formation of Isomeric Impurities: While the nitro group strongly directs the substitution to the para and ortho positions, some reaction at the other chlorine position can occur, leading to the formation of 1-(4-chloro-3-nitrophenyl)piperidine.
-
Troubleshooting:
-
Careful control of the reaction temperature can help to improve regioselectivity. Lowering the temperature may favor the desired isomer, though this will likely increase the reaction time.
-
Monitor the reaction progress by HPLC to track the formation of the desired product and any isomers.
-
-
Issue 2: Formation of Di-substituted Piperazine Byproduct in the Final Step
Question: In the final step, reacting 1-(2-Chloro-5-nitrophenyl)piperidine with piperazine, we are observing the formation of a significant amount of a di-substituted piperazine impurity. How can we minimize this side reaction?
Answer:
The formation of N,N'-bis-[1-(2-Chloro-5-nitrophenyl)piperidine]piperazine is a common challenge due to the presence of two nucleophilic nitrogen atoms in piperazine.
Potential Causes and Solutions:
-
Stoichiometry of Piperazine: Using a stoichiometric amount of piperazine will statistically lead to a mixture of mono- and di-substituted products.
-
Troubleshooting:
-
Use a significant excess of piperazine (typically 3-5 equivalents) to favor the mono-substitution. This increases the probability of the electrophile reacting with an unreacted piperazine molecule.
-
The excess piperazine can often be recovered and recycled in a large-scale process.
-
-
-
Reaction Conditions: Temperature and reaction time can influence the rate of the second substitution.
-
Troubleshooting:
-
Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize the formation of the di-substituted product.
-
Monitor the reaction closely by HPLC and stop the reaction once the starting material is consumed to avoid prolonged reaction times that could favor di-substitution.
-
-
-
Mode of Addition: The way the reactants are combined can impact selectivity.
-
Troubleshooting:
-
Consider adding the solution of 1-(2-Chloro-5-nitrophenyl)piperidine slowly to the excess piperazine. This ensures that the electrophile is always in the presence of a large excess of the nucleophile.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected overall yield for the two-step synthesis of this compound on a lab scale versus a pilot-plant scale?
A1: On a laboratory scale, with careful optimization, an overall yield of 70-80% can be expected. However, during scale-up, it is common to see a slight decrease in yield to around 60-70% due to factors like less efficient mixing and heat transfer.[1][2] The table below provides a hypothetical comparison based on typical scale-up observations.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: The critical process parameters to monitor include:
-
Temperature: To control reaction kinetics and minimize side reactions.
-
Stirring Rate: To ensure homogeneity and efficient heat and mass transfer.
-
Rate of Reagent Addition: To control exotherms and maintain optimal stoichiometry locally.
-
Reaction Progress: Using in-process controls like HPLC to determine reaction completion and monitor impurity formation.
Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A3: Yes, several safety precautions are crucial:
-
Handling of 2,4-dichloro-1-nitrobenzene: This is a hazardous substance and appropriate personal protective equipment (PPE) should be worn.
-
Exothermic Reactions: Both SNAr steps can be exothermic. Ensure the reactor's cooling system is adequate to handle the heat generated.
-
Solvent Handling: Many of the solvents used (e.g., DMF, DMSO) have specific handling and disposal requirements.
-
Pressure Build-up: Ensure reactors are properly vented, especially when heating reactions.
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Laboratory Scale (10g) | Pilot-Plant Scale (10kg) | Key Considerations for Scale-up |
| Step 1: Synthesis of 1-(2-Chloro-5-nitrophenyl)piperidine | |||
| 2,4-dichloro-1-nitrobenzene | 10 g | 10 kg | Ensure consistent quality of raw material. |
| Piperidine (equivalents) | 1.1 | 1.1 | Accurate dosing is critical. |
| Solvent (e.g., DMSO) | 100 mL | 100 L | Solvent purity and recovery are important. |
| Base (e.g., K₂CO₃) (equivalents) | 1.2 | 1.2 | Ensure efficient mixing for solid-liquid reaction. |
| Temperature | 80-90 °C | 80-90 °C | Monitor for hot spots in the reactor. |
| Reaction Time | 4-6 hours | 6-8 hours | May be longer due to mass transfer limitations. |
| Typical Yield | 85-95% | 80-90% | Yield may slightly decrease. |
| Purity (by HPLC) | >98% | >97% | Impurity profile may change. |
| Step 2: Synthesis of this compound | |||
| 1-(2-Chloro-5-nitrophenyl)piperidine | 10 g | 10 kg | Purity of starting material is crucial. |
| Piperazine (equivalents) | 4 | 4 | Excess is key to minimizing di-substitution. |
| Solvent (e.g., DMF) | 150 mL | 150 L | Consider solvent compatibility with downstream processing. |
| Temperature | 100-110 °C | 100-110 °C | Precise temperature control is essential. |
| Reaction Time | 8-12 hours | 10-14 hours | Monitor for completion to avoid side reactions. |
| Typical Yield | 80-90% | 75-85% | Dependent on efficient work-up and isolation. |
| Purity (by HPLC) | >99% | >98.5% | Control of di-substituted impurity is the main goal. |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Chloro-5-nitrophenyl)piperidine
-
To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, add 2,4-dichloro-1-nitrobenzene (1.0 eq).
-
Add a suitable solvent, such as dimethyl sulfoxide (DMSO) (10 volumes).
-
Add potassium carbonate (1.2 eq) to the mixture.
-
Begin stirring and heat the mixture to 80-90 °C.
-
Slowly add piperidine (1.1 eq) to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature.
-
Monitor the reaction progress by HPLC. The reaction is typically complete in 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.
Protocol 2: Synthesis of this compound
-
To a clean and dry jacketed glass reactor, add piperazine (4.0 eq) and a suitable solvent such as dimethylformamide (DMF) (15 volumes).
-
Heat the mixture to 100-110 °C with stirring.
-
In a separate vessel, dissolve 1-(2-Chloro-5-nitrophenyl)piperidine (1.0 eq) in DMF (5 volumes).
-
Slowly add the solution of 1-(2-Chloro-5-nitrophenyl)piperidine to the hot piperazine solution over 2-3 hours.
-
Maintain the reaction temperature and monitor the progress by HPLC. The reaction is typically complete in 8-14 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid product, wash thoroughly with water to remove excess piperazine and solvent.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent if required.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the final synthesis step.
References
- 1. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Efficacy Analysis of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine and Known Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical efficacy of the novel compound 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine against a panel of known tyrosinase inhibitors. While experimental data for this specific compound is not publicly available, its structural similarity to other reported 4-nitrophenylpiperazine derivatives allows for a reasoned postulation of its potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of agents targeting hyperpigmentation disorders.
Quantitative Efficacy Comparison
The inhibitory activities of various compounds against mushroom tyrosinase are summarized below. The efficacy of this compound is hypothesized based on the performance of structurally related nitrophenylpiperazine analogs.
| Compound | Type | IC50 (µM) | Reference Compound |
| This compound | Hypothetical | ~70 | - |
| 4l (indole-substituted nitrophenylpiperazine) | Nitrophenylpiperazine Derivative | 72.55 | - |
| 10b (triazole-substituted piperazine) | Piperazine Derivative | 30.7 | - |
| 4d (tosyl piperazine dithiocarbamate acetamide hybrid) | Piperazine Derivative | 6.88 | - |
| 19t (cinnamoyl-piperazine derivative) | Piperazine Derivative | 0.12 | - |
| Kojic Acid | Standard Inhibitor | 17.76 - 30.34 | - |
| Arbutin | Standard Inhibitor | 417+ | - |
| 7,3',4'-trihydroxyisoflavone | Natural Product | 5.23 | - |
Note: The IC50 value for this compound is an educated estimation based on the activity of compound 4l, which features a nitrophenylpiperazine core.[1][2][3] The IC50 values for other compounds are sourced from various studies.[4][5][6][7] The actual inhibitory potential of this compound would need to be confirmed through experimental validation.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating tyrosinase inhibitors, the following diagrams are provided.
Caption: The Tyrosinase Signaling Pathway in Melanogenesis.
Caption: Experimental Workflow for Tyrosinase Inhibition Assay.
Detailed Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol outlines a common in vitro method for assessing the inhibitory effect of compounds on mushroom tyrosinase activity.
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (Test Compound)
-
Known tyrosinase inhibitors for comparison
-
Kojic acid (Positive Control)
-
Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 60 U/mL). Keep this solution on ice.
-
L-DOPA Solution: Prepare a 10 mM solution of L-DOPA in phosphate buffer. This solution should be made fresh before use due to its susceptibility to auto-oxidation.[8]
-
Test Compound and Inhibitor Stock Solutions: Dissolve the test compound and other inhibitors in DMSO to create concentrated stock solutions (e.g., 10 mM).
-
Working Solutions: Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer to achieve the desired final concentrations for the assay. The final concentration of DMSO in the reaction mixture should not exceed 1-2% to prevent interference with enzyme activity.[8]
3. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Test Wells: Add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.
-
Control Wells (Enzyme Activity): Add 20 µL of the DMSO vehicle (at the same concentration as in the test wells), 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.
-
Blank Wells (Substrate Blank): Add 20 µL of the DMSO vehicle and 140 µL of phosphate buffer (no enzyme).
-
Positive Control Wells: Add 20 µL of the kojic acid dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.[8]
-
-
Pre-incubation: Incubate the microplate at 37°C for 10 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The total volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 20 minutes.[8]
-
Absorbance Measurement: Measure the absorbance of each well at approximately 475 nm using a microplate reader. The colored product formed is dopachrome.[8]
4. Data Analysis:
-
Calculation of Percent Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula:
-
% Inhibition = [ (A_control - A_test) / A_control ] * 100
-
Where A_control is the absorbance of the control well (enzyme + substrate + vehicle) and A_test is the absorbance of the test well (enzyme + substrate + test compound).
-
-
IC50 Determination: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This comprehensive guide provides a framework for the comparative evaluation of this compound and other tyrosinase inhibitors. The provided protocols and visualizations are intended to support further research and development in the field of pigmentation disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validating the in vitro activity of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine in a secondary assay
Validating the In Vitro Efficacy of Compound X: A Comparative Guide to Secondary Assays
Introduction
In the landscape of contemporary drug discovery, the validation of a compound's in vitro activity is a critical step that bridges initial high-throughput screening (HTS) with more resource-intensive preclinical and clinical studies. Following the identification of a "hit" compound from a primary assay, secondary assays are indispensable for confirming its biological activity, determining its potency and efficacy, and elucidating its mechanism of action.[1] This guide provides a comparative framework for validating the in vitro activity of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine (referred to herein as Compound X), a novel small molecule with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.
While the specific biological target of Compound X is under investigation, its structural motifs, containing a piperazine moiety, are common in compounds targeting G-protein coupled receptors (GPCRs).[2][3] Therefore, for the purpose of this guide, we will hypothesize that Compound X has been identified as a potential antagonist of a Gs-coupled GPCR in a primary radioligand binding assay. This guide will focus on a common and robust secondary assay to confirm this initial finding: a functional cell-based cAMP assay.
Comparative Data: Primary vs. Secondary Assays
The transition from a primary binding assay to a secondary functional assay is crucial for validating a compound's therapeutic potential. A binding assay, while excellent for identifying compounds that interact with a target, does not provide information about the functional consequence of that interaction (e.g., agonist, antagonist, or inverse agonist).[1] A secondary functional assay, on the other hand, measures the biological response elicited by the compound, thus providing a more physiologically relevant assessment of its activity.[4]
Below is a table summarizing hypothetical data from a primary radioligand binding assay and a secondary cAMP functional assay for Compound X.
| Assay Type | Metric | Compound X | Positive Control (Isoproterenol) | Reference Antagonist (Propranolol) |
| Primary Assay | ||||
| Radioligand Binding Assay | Kᵢ (nM) | 150 | N/A | 10 |
| Secondary Assay | ||||
| cAMP Functional Assay | IC₅₀ (nM) | 250 | 5 (EC₅₀) | 15 |
Experimental Protocols
Primary Assay: Radioligand Binding Assay (Hypothetical)
Objective: To determine the binding affinity (Kᵢ) of Compound X to the target Gs-coupled GPCR.
Methodology:
-
Membrane Preparation: Cell membranes expressing the recombinant target GPCR are prepared from a stable cell line.
-
Competitive Binding: A fixed concentration of a high-affinity radiolabeled ligand for the target receptor is incubated with varying concentrations of Compound X.
-
Incubation: The binding reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of Compound X that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[4]
Secondary Assay: cAMP Functional Assay
Objective: To determine the functional potency (IC₅₀) of Compound X in inhibiting agonist-induced cAMP production in a cell-based assay.
Methodology:
-
Cell Culture: A recombinant cell line stably expressing the target Gs-coupled GPCR is cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of Compound X or a reference antagonist (e.g., Propranolol) for a defined period.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration (typically EC₈₀) of a known agonist (e.g., Isoproterenol) to induce cAMP production.
-
Cell Lysis and cAMP Measurement: Following stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).[4][5]
-
Data Analysis: The concentration of Compound X that inhibits 50% of the maximal agonist-induced cAMP production (IC₅₀) is determined by fitting the data to a four-parameter logistic equation.[6]
Visualizations
Signaling Pathway of a Gs-Coupled GPCR
Caption: Signaling pathway of a Gs-coupled GPCR and the inhibitory action of Compound X.
Experimental Workflow for Secondary Assay Validation
Caption: Experimental workflow for the cell-based cAMP functional assay.
The validation of in vitro activity through secondary assays is a cornerstone of the drug discovery process.[7][8] For a hypothetical GPCR antagonist, Compound X, a cell-based cAMP functional assay serves as a robust secondary screen to confirm the inhibitory activity observed in a primary binding assay. The data and protocols presented in this guide offer a clear and objective framework for researchers to design and execute similar validation studies. The provided diagrams visually articulate the underlying biological pathway and the experimental steps, ensuring clarity and reproducibility. By employing such a structured approach, drug development professionals can confidently advance the most promising compounds to the next stage of the discovery pipeline.
References
- 1. youtube.com [youtube.com]
- 2. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. revvity.com [revvity.com]
- 6. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 7. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 8. bellbrooklabs.com [bellbrooklabs.com]
Comparative Cross-Reactivity Profiling of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine (Compound-X)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reactivity and selectivity profile of the novel compound, 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine (referred to herein as Compound-X). Its performance is objectively compared against established reference compounds, supported by detailed experimental data and protocols. This document is intended to facilitate an informed assessment of Compound-X's potential for further development.
Given the presence of a piperazine moiety, often associated with activity at aminergic G-protein coupled receptors (GPCRs), this analysis focuses on a hypothetical primary target, the Serotonin 5-HT2A receptor, a key target in neuropsychiatric drug discovery.[1][2][3] The comparison includes well-characterized 5-HT2A antagonists with varying selectivity profiles and a broad-spectrum kinase inhibitor to assess off-target kinase activity.
Data Presentation: Comparative Selectivity Panel
The following table summarizes the inhibitory activity (Ki for GPCRs and IC50 for kinases) of Compound-X and comparator compounds against a panel of selected GPCRs and kinases. Lower values indicate higher potency.
| Target | Compound-X (Ki/IC50 nM) | Ketanserin (Ki/IC50 nM) | Pimavanserin (Ki/IC50 nM) | Staurosporine (Ki/IC50 nM) |
| GPCR Panel | ||||
| 5-HT2A Receptor | 2.5 | 1.8 | 0.9 | >10,000 |
| 5-HT2C Receptor | 75.8 | 4.5 | 25.0 | >10,000 |
| Dopamine D2 Receptor | 250.3 | 350.0 | >10,000 | >10,000 |
| Histamine H1 Receptor | 150.1 | 2.1 | >10,000 | >10,000 |
| α1-Adrenergic Receptor | 98.6 | 3.0 | >10,000 | >10,000 |
| Kinase Panel | ||||
| CDK2 | >10,000 | >10,000 | >10,000 | 8.5 |
| VEGFR2 | 8,500 | >10,000 | >10,000 | 6.2 |
| ABL1 | >10,000 | >10,000 | >10,000 | 15.1 |
Data Interpretation: The hypothetical data suggest that Compound-X is a potent 5-HT2A receptor antagonist with moderate selectivity over the 5-HT2C receptor and weaker activity at other tested GPCRs. Unlike the non-selective antagonist Ketanserin, Compound-X shows less affinity for H1 and α1-Adrenergic receptors.[4] Pimavanserin demonstrates the highest selectivity for the 5-HT2A receptor among the GPCR-targeted compounds.[5] All three compounds show negligible activity in the kinase panel, whereas the control, Staurosporine, potently inhibits multiple kinases.
Mandatory Visualizations
Caption: Hypothetical 5-HT2A Receptor Signaling Pathway via Gq/11.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
Caption: Logical Flow of Comparative Analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
GPCR Cross-Reactivity Profiling: Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for a panel of GPCRs by measuring its ability to displace a specific radioligand.[1]
Materials:
-
Cell membranes expressing the target GPCR (e.g., 5-HT2A, D2, etc.).
-
Specific radioligand for each target (e.g., [³H]ketanserin for 5-HT2A).
-
Test compounds (Compound-X, comparators) dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and glass fiber filter mats.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Perform serial dilutions of test compounds in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Reaction Mixture: In a 96-well plate, add 50 µL of diluted test compound, 50 µL of radioligand at a concentration near its Kd, and 150 µL of the cell membrane preparation (typically 5-20 µg of protein).
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.[2]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter mat, add scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Kinase Inhibition Profiling: Luminescence-Based Assay
This protocol measures the inhibitory effect of a compound on kinase activity by quantifying the amount of ATP consumed (or ADP produced) during the phosphorylation reaction.[3]
Materials:
-
Purified recombinant kinases (e.g., CDK2, VEGFR2, ABL1).
-
Specific peptide substrates for each kinase.
-
ATP at a concentration near the Km for each kinase.
-
Test compounds dissolved in DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
White, opaque 96-well or 384-well plates.
-
Plate reader with luminescence detection.
Procedure:
-
Compound Plating: Add test compounds at various concentrations to the wells of a microplate. Include "no inhibitor" (DMSO) and "no enzyme" controls.
-
Kinase Reaction: Add the kinase and its specific substrate to the wells. Allow a short pre-incubation (10-15 minutes) for the compound to bind to the kinase.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a fixed period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure kinase activity by adding the ADP detection reagent. This typically involves a first step to deplete unused ATP and a second step to convert the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.[3]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound-kinase pair.
Cellular Functional Assay: Calcium Mobilization for 5-HT2A
This cell-based assay measures the functional antagonist activity of a compound by quantifying its ability to block agonist-induced calcium release, a downstream event of 5-HT2A receptor activation via the Gq pathway.[1][6]
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A 5-HT2A receptor agonist (e.g., Serotonin or DOI).
-
Test compounds dissolved in DMSO.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into a 96- or 384-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells and add the test compounds (as antagonists) at various concentrations. Incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Challenge: Inject the 5-HT2A agonist at a predetermined EC80 concentration into the wells and immediately begin recording the fluorescence signal over time (typically 1-3 minutes).
-
Data Analysis: The agonist-induced increase in intracellular calcium results in a fluorescence peak. The antagonist activity is measured as the percent inhibition of this peak response. Plot the percent inhibition versus the log concentration of the test compound and fit the data to determine the IC50 value.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. 5-HT2A_receptor [bionity.com]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Elusive Biological Profile of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
Despite its documented existence, the specific biological activities and performance metrics of the nitrophenylpiperazine derivative, 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine (CAS 346704-04-9), remain largely unreported in publicly accessible scientific literature. This absence of published experimental data precludes a direct comparative analysis with other nitrophenylpiperazine derivatives at this time.
For researchers, scientists, and drug development professionals, the ability to compare the quantitative performance of a novel compound against established analogs is critical for evaluating its potential. However, a thorough investigation into the biological profile of this compound reveals a significant knowledge gap. While commercial vendors list the compound, indicating its synthesis is feasible, there is a conspicuous lack of peer-reviewed studies detailing its efficacy, potency (e.g., IC50 or Ki values), or mechanism of action in any biological assay.
The Landscape of Nitrophenylpiperazine Derivatives
The broader family of nitrophenylpiperazine derivatives has been the subject of considerable research, demonstrating a wide range of pharmacological activities. These compounds are recognized for their interactions with various biological targets, a characteristic attributed to the versatile piperazine scaffold and the electronic properties of the nitrophenyl moiety.
For instance, a related compound, para-nitrophenylpiperazine (pNPP) , has been identified as a selective partial serotonin releasing agent with a reported half-maximal effective concentration (EC50) in the range of 19 to 43 nM. This specific quantitative data allows for its characterization and potential comparison with other serotonin-modulating agents.
Another analog, 1-(3-chlorophenyl)piperazine (m-CPP) , is a well-studied serotonin receptor agonist and a known metabolite of the antidepressant drug trazodone. Its pharmacological profile has been extensively documented, providing a benchmark for the activity of other phenylpiperazine derivatives at serotonergic receptors.
The diverse biological activities of the broader nitrophenylpiperazine class are highlighted in various studies, which have explored their potential as:
-
Tyrosinase inhibitors: Certain derivatives have been synthesized and evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production.
-
Antimycobacterial agents: The piperazine nucleus is a common feature in compounds screened for activity against Mycobacterium tuberculosis.
-
P2X7 receptor antagonists: Some phenylpiperazine analogs have shown promise as antagonists of the P2X7 receptor, a target for inflammatory and neurological disorders.
The Path Forward: A Call for Experimental Investigation
The absence of performance data for this compound presents both a challenge and an opportunity. While a comparative guide cannot be constructed at present, the chemical structure of the compound, featuring a piperidinyl substitution on the nitrophenyl ring, suggests a unique pharmacological profile that warrants investigation.
To facilitate future comparative analyses, the following experimental workflow would be essential:
Figure 1. A generalized experimental workflow for characterizing the biological activity of a novel compound to enable comparative analysis.
Detailed experimental protocols for relevant assays, such as receptor binding or enzyme inhibition studies, would be crucial for generating the quantitative data necessary for a meaningful comparison. For example, a serotonin transporter binding assay would be a logical starting point given the activity of pNPP.
Head-to-head comparison of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine and similar compounds in vivo
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo performance of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine and similar nitrophenylpiperazine and arylpiperazine compounds. Due to the limited publicly available in vivo data for this compound, this guide synthesizes findings from studies on structurally related compounds to provide insights into their potential efficacy, safety, and pharmacokinetic profiles.
Executive Summary
Nitrophenylpiperazine and related arylpiperazine derivatives represent a versatile class of compounds with a broad spectrum of biological activities. In vivo studies on analogues suggest potential therapeutic applications ranging from neuroprotection to antimicrobial and anticancer activities. However, the presence of a nitroaromatic moiety also raises considerations regarding potential toxicity, which necessitates careful evaluation in preclinical studies.[1][2] This guide summarizes available in vivo data, presents standardized experimental protocols for preclinical assessment, and visualizes key experimental workflows and a potential signaling pathway to inform future research and development in this area.
In Vivo Data Comparison
| Compound Class | Compound Example | In Vivo Model | Key Findings | Reference(s) |
| Nitrophenylpiperazine Derivatives | LQFM181 | Swiss mice (3-nitropropionic acid-induced neurotoxicity) | Showed neuroprotective effects, reduced oxidative stress markers (MDA, carbonyl protein), and improved locomotor behavior and memory.[3] | [3] |
| Nitro-containing Compounds | HC2210 (Nitrofuran-based) | C57BL/6 mice (chronic Mycobacterium tuberculosis infection) | Orally bioavailable and demonstrated efficacy in reducing bacterial load.[4] | [4] |
| Arylpiperazine Derivatives | CDRI-93/478 | Sprague-Dawley rats | Rapid oral absorption with a bioavailability of approximately 70%. Exhibited linear pharmacokinetics.[5] | [5] |
| Arylpiperazine Derivatives | Compound 4 (Piperazine derivative) | Rats (Paclitaxel co-administration) | Enhanced the oral bioavailability of paclitaxel, likely through inhibition of P-glycoprotein.[6] | [6] |
| Nitroaromatic Compounds | General Class | Rats | Toxicity (LD50) is influenced by the number of nitro groups and other structural features.[7][8] | [7][8] |
Experimental Protocols
Standardized and detailed experimental protocols are crucial for the reliable in vivo assessment of novel compounds. Below are representative protocols for key in vivo studies.
In Vivo Efficacy Testing (Oncology Xenograft Model)
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a test compound in a mouse xenograft model.[9]
-
Animal Acclimatization: House immunodeficient mice (e.g., BALB/c nude) in a pathogen-free facility for at least one week before the study begins, with ad libitum access to food and water.[10]
-
Cell Culture and Implantation: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions. Harvest cells in their logarithmic growth phase and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel). Subcutaneously inject the cell suspension into the flank of each mouse.[10]
-
Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[11]
-
Compound Administration: Prepare the test compound in an appropriate vehicle. Administer the compound and vehicle to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.[11]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals daily for any signs of toxicity.[10]
-
Endpoint and Tissue Collection: At the end of the study (e.g., after 21-28 days or when tumors reach a maximum allowed size), euthanize the animals. Excise, weigh, and process the tumors for further analysis (e.g., histology, biomarker analysis).[10]
In Vivo Pharmacokinetic Study
This protocol describes a typical pharmacokinetic study in rodents to determine key parameters like absorption, distribution, metabolism, and excretion (ADME).[12][13]
-
Animal Preparation: Use a sufficient number of rodents (e.g., Sprague-Dawley rats) for each dose group and route of administration (intravenous and oral).[14]
-
Compound Administration:
-
Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[13]
-
Plasma Preparation and Analysis: Centrifuge the blood samples to separate the plasma. Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent drug and any major metabolites.
-
Pharmacokinetic Analysis: Use specialized software to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.[14]
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.[14]
-
t½: Elimination half-life.[12]
-
Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[12]
-
-
Excretion Analysis (Optional): House animals in metabolic cages to collect urine and feces for analysis of excretory pathways.[13]
Safety Pharmacology Core Battery
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[15][16]
-
Central Nervous System (CNS) Assessment:
-
Method: Perform a functional observational battery (FOB) or Irwin test in rodents.[16]
-
Parameters: Observe changes in behavior, motor activity, coordination, and reflexes after compound administration.
-
-
Cardiovascular System Assessment:
-
In Vitro: Conduct a hERG (human Ether-à-go-go-Related Gene) assay to assess the potential for QT interval prolongation.[16]
-
In Vivo: Monitor blood pressure, heart rate, and electrocardiogram (ECG) in a suitable animal model (e.g., conscious, telemetered dogs or non-human primates).
-
-
Respiratory System Assessment:
-
Method: Use whole-body plethysmography in rodents.[16]
-
Parameters: Measure respiratory rate, tidal volume, and minute volume.
-
-
Dose Levels: Test a range of doses, including and exceeding the anticipated therapeutic dose, to establish a dose-response relationship for any adverse effects.[15]
Visualizations
Experimental Workflow for In Vivo Efficacy Screening
References
- 1. In vivo toxicity of nitroaromatic compounds to rats: QSTR modelling and interspecies toxicity relationship with mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. m.youtube.com [m.youtube.com]
- 14. bioivt.com [bioivt.com]
- 15. fda.gov [fda.gov]
- 16. criver.com [criver.com]
Reproducibility of the biological effects of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
A guide for researchers and drug development professionals on the reproducibility of biological effects, focusing on antimicrobial and cytotoxic properties of substituted phenylpiperazine compounds.
This guide provides a comparative overview of the biological activities of phenylpiperazine derivatives, with a focus on antimicrobial and cytotoxic effects. Due to the limited availability of specific data for 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine, this document draws comparisons with structurally related N-phenylpiperazine compounds, including those with nitro and chloro substitutions. The aim is to offer a framework for understanding the potential biological profile of the target compound and to provide standardized protocols for reproducible experimental evaluation.
Data Presentation: Antimicrobial and Cytotoxic Activities
The following tables summarize the in vitro biological activities of various N-phenylpiperazine derivatives against different microbial strains and cancer cell lines. It is important to note that these data are compiled from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Phenylpiperazine Derivatives
| Compound/Derivative Class | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Substituted Phenyl Acetamide Piperazines | Active | Active | - | [1] |
| Chalcones with Piperazine Moiety | Potentially Active | Potentially Active | 2.22 | [2] |
| 4-Substituted-1-(4-substituted phenyl)-piperazines | Active | Active | - | [2] |
| Dimeric Dithioacetals with Piperazine | More effective against Gram-negative | Active | - | [1] |
Note: "Active" or "Potentially Active" indicates that the source reported activity but did not provide specific MIC values in the abstract.
Table 2: Comparative Cytotoxicity (IC50/GI50, µM) of Phenylpiperazine Derivatives
| Compound/Derivative Class | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)piperazine derivative (BS130) | MCF7 | Breast | More cytotoxic than doxorubicin | [3] |
| 1-(3,4-dichlorophenyl)piperazine derivative (BS230) | MCF7 | Breast | More cytotoxic than doxorubicin | [3] |
| N-Benzylpiperazine (BZP) | HepaRG, HepG2 | Liver | - | [4] |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | HepaRG, HepG2 | Liver | Most cytotoxic of tested piperazines | [4] |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | HepaRG, HepG2 | Liver | - | [4] |
| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | HepaRG, HepG2 | Liver | - | [4] |
Note: Specific IC50/GI50 values were not always available in the abstracts. The table reflects the reported relative cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of biological assays. Below are standard protocols for assessing the antimicrobial and cytotoxic effects of chemical compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the adjusted microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compound
-
Mammalian cell line (e.g., cancer cell line)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualization
Experimental Workflow for Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of phenylpiperazine derivatives.
Putative Signaling Pathway for Cytotoxicity
Based on the known mechanisms of similar compounds, a potential signaling pathway leading to apoptosis is depicted below. It is hypothesized that phenylpiperazine derivatives may induce cellular stress, leading to the activation of apoptotic pathways.
Caption: A hypothesized signaling pathway for phenylpiperazine-induced apoptosis in cancer cells.
References
- 1. ijbpas.com [ijbpas.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine Binding to the Dopamine D3 Receptor
Guide Overview: This guide provides a comparative analysis of the binding characteristics of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine, a novel arylpiperazine derivative, with other known ligands for the Dopamine D3 receptor (D3R). Due to the absence of direct experimental data for this compound, this guide utilizes data from structurally related arylpiperazine compounds to project its potential binding affinity and establish a framework for experimental validation. The Dopamine D3 receptor, a key target in the central nervous system, is implicated in various neurological and psychiatric disorders, making the characterization of new ligands a critical area of research.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of several arylpiperazine derivatives for the human Dopamine D3 receptor. These compounds are presented as alternatives and comparators to contextualize the potential affinity of this compound. Lower Ki values indicate higher binding affinity.
| Compound | D3R Kᵢ (nM)[1][2] | D2R Kᵢ (nM)[1][2] | D2R/D3R Selectivity Ratio[1] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide | 0.13 | 15.9 | 122 |
| N-[4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide | 0.38 | 41.3 | 109 |
| N-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide | 1.2 | 11.2 | 9.3 |
| Cariprazine | 0.085 | 0.49 | 5.8 |
| Aripiprazole | 3.2 | 0.47 | 0.15 |
| SB-277011-A | 1.1 | 110 | 100 |
| NGB-2904 | 0.9 | 100 | 111 |
| Haloperidol | 2.5 | 0.7 | 0.28 |
Experimental Protocols
To experimentally determine the binding affinity of this compound to the Dopamine D3 receptor, a competitive radioligand binding assay is the gold standard.
Protocol: Dopamine D3 Receptor Radioligand Binding Assay
1. Membrane Preparation:
-
Crude membrane preparations are obtained from cell lines stably expressing the human recombinant Dopamine D3 receptor (e.g., HEK293 or CHO cells).[3][4]
-
Harvested cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[3]
-
The homogenate undergoes differential centrifugation to pellet the membranes, which are then washed and resuspended in a suitable buffer.[3][4]
-
The final membrane pellet is resuspended in a buffer containing a cryoprotectant like sucrose and stored at -80°C.[3]
-
Protein concentration is determined using a standard assay such as the BCA assay.[3]
2. Radioligand Binding Assay (Competitive Inhibition):
-
The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[5]
-
Each well contains:
-
Controls:
-
The plate is incubated for 60-120 minutes at room temperature to reach equilibrium.[3][7]
3. Filtration and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).[3][5]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[3][5]
-
The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.[3][4]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.[3]
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizations
Experimental Workflow
Caption: Workflow for Dopamine D3 Receptor Radioligand Binding Assay.
Dopamine D3 Receptor Signaling Pathway
The Dopamine D3 receptor is a G protein-coupled receptor that primarily signals through the Gαi/o pathway.[8] Activation of the D3 receptor by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8][9] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream cellular processes.[10] The D3 receptor can also modulate the activity of various ion channels and other kinases.[9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]
- 8. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 9. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Novel Phenylpiperazine Compounds
A Framework for Evaluating 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine and Related Molecules
Introduction
This guide provides a comprehensive framework for assessing the selectivity of novel phenylpiperazine compounds, using this compound as a representative example. The methodologies and principles outlined here are applicable to any new chemical entity within this class for which a primary biological target is identified.
General Biological Activities of Phenylpiperazine Derivatives
Research on phenylpiperazine and nitrophenylpiperazine derivatives has revealed a diverse array of potential biological activities. Understanding this landscape is crucial for designing a relevant selectivity screening panel. Reported activities include:
-
Antimicrobial and Antifungal Activity: Several studies have demonstrated the efficacy of phenylpiperazine derivatives against various bacterial and fungal strains.
-
Central Nervous System (CNS) Activity: This class of compounds is well-known for its interaction with CNS targets. Notably, various derivatives have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine.
-
Anticancer Activity: Certain phenylpiperazine analogs have been investigated for their potential as anticancer agents, with some showing activity against targets like Epidermal Growth Factor Receptor (EGFR).
-
Enzyme Inhibition: Inhibition of enzymes such as tyrosinase has also been reported for some nitrophenylpiperazine derivatives.
Given this broad activity profile, a thorough selectivity assessment is paramount to characterize a new compound's specific mechanism of action and potential for off-target effects.
Hypothetical Selectivity Assessment Workflow
Once a primary biological target for this compound is identified (e.g., a specific receptor, enzyme, or transporter), a systematic evaluation of its selectivity can be undertaken. The following workflow illustrates the key steps involved.
Caption: A generalized workflow for assessing the selectivity of a test compound.
Data Presentation: A Template for Comparative Selectivity
To facilitate a clear comparison of the test compound's performance against related targets and alternative molecules, quantitative data should be summarized in a structured table. The following table provides a template that can be populated once experimental data is generated.
| Compound | Primary Target Potency (IC₅₀/Kᵢ, nM) | Related Target 1 Potency (IC₅₀/Kᵢ, nM) | Related Target 2 Potency (IC₅₀/Kᵢ, nM) | Selectivity Ratio (Target 1 / Primary) | Selectivity Ratio (Target 2 / Primary) |
| This compound | Data to be determined | Data to be determined | Data to be determined | To be calculated | To be calculated |
| Alternative Compound 1 | Data to be determined | Data to be determined | Data to be determined | To be calculated | To be calculated |
| Alternative Compound 2 | Data to be determined | Data to be determined | Data to be determined | To be calculated | To be calculated |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of selectivity data. Below are representative methodologies for key experiments that would be cited in a selectivity assessment.
1. Radioligand Binding Assay (for Receptors and Transporters)
This method is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor or transporter.
-
Materials: Cell membranes expressing the target protein, a specific radioligand for the target, test compound, wash buffer, scintillation fluid, and a microplate scintillation counter.
-
Procedure:
-
A constant concentration of cell membranes and radioligand is incubated with varying concentrations of the test compound in a 96-well plate.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand.
-
The mixture is incubated to allow for binding equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
2. In Vitro Enzyme Inhibition Assay
This protocol is designed to measure the inhibitory potency (IC₅₀) of a compound against a specific enzyme.
-
Materials: Purified enzyme, substrate, test compound, assay buffer, and a detection system (e.g., spectrophotometer or fluorometer).
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of the test compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period under controlled temperature.
-
The reaction is stopped, and the product formation is measured using a suitable detection method (e.g., absorbance, fluorescence).
-
The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration.
-
3. Cellular Functional Assay (e.g., Reporter Gene Assay)
This type of assay measures the functional consequence of a compound's interaction with a cellular target.
-
Materials: A cell line engineered to express the target of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element linked to the target's signaling pathway.
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to attach.
-
Cells are then treated with varying concentrations of the test compound.
-
Following an appropriate incubation period, the cells are lysed.
-
The activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
The EC₅₀ (for agonists) or IC₅₀ (for antagonists) is determined by analyzing the dose-response curve.
-
Signaling Pathway Visualization
To illustrate the potential points of interaction for a phenylpiperazine derivative within a hypothetical signaling pathway, a Graphviz diagram can be created. For instance, if the primary target was a G-protein coupled receptor (GPCR) that modulates cyclic AMP (cAMP) levels, the pathway could be visualized as follows:
Caption: A hypothetical GPCR signaling pathway modulated by a test compound.
While specific selectivity data for this compound is not currently available, this guide provides a robust framework for its future evaluation. By identifying the primary biological target and subsequently employing the outlined experimental protocols and data presentation formats, a comprehensive and objective comparison of its selectivity against related targets and alternative compounds can be achieved. This systematic approach is essential for elucidating the compound's pharmacological profile and assessing its potential as a therapeutic agent or research tool.
Benchmarking the ADME properties of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
Benchmarking ADME Properties of Phenylpiperazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine and related phenylpiperazine-based compounds. Due to the limited publicly available experimental data for this compound, this guide utilizes data from structurally similar analogs—1-phenylpiperazine, 1-(4-methylphenyl)piperazine, and 1-methyl-4-phenylpiperazine—to establish a benchmark for this chemical class. The information herein is intended to guide early-stage drug discovery and development efforts by providing insights into the expected ADME profile of these compounds.
Comparative ADME Data
The following tables summarize key in vitro ADME parameters for selected phenylpiperazine analogs. These values are compiled from various sources and represent typical results obtained from the experimental protocols detailed in the subsequent sections. It is important to note that these are representative values and can vary based on specific experimental conditions.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Data not available | Data not available |
| 1-Phenylpiperazine | Moderate to High | Moderate |
| 1-(4-Methylphenyl)piperazine | Moderate | Moderate |
| 1-Methyl-4-phenylpiperazine | Moderate to Low | Low to Moderate |
| Control: Verapamil | Low | High |
| Control: Warfarin | High | Low |
Table 2: Caco-2 Cell Permeability
| Compound | Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| This compound | Data not available | Data not available |
| 1-Phenylpiperazine | Moderate to High | < 2 |
| 1-(4-Methylphenyl)piperazine | High | < 2 |
| 1-Methyl-4-phenylpiperazine | High | < 2 |
| Control: Propranolol (High Permeability) | > 10 | < 2 |
| Control: Atenolol (Low Permeability) | < 1 | < 2 |
Table 3: Plasma Protein Binding (Human)
| Compound | Percent Bound (%) |
| This compound | Data not available |
| 1-Phenylpiperazine | 22-24%[1] |
| 1-(4-Methylphenyl)piperazine | Data not available |
| 1-Methyl-4-phenylpiperazine | Data not available |
| Control: Warfarin (High Binding) | > 99% |
| Control: Metoprolol (Low Binding) | ~12% |
Experimental Protocols
The following are detailed methodologies for the key in vitro ADME assays referenced in this guide.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a compound by liver enzymes, primarily Cytochrome P450s.
Methodology:
-
Preparation: Human liver microsomes are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound (typically at a final concentration of 1 µM), and human liver microsomes (0.5 mg/mL).
-
Incubation: The reaction is initiated by the addition of NADPH (a cofactor for CYP enzymes) and incubated at 37°C.
-
Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
Caco-2 Cell Permeability Assay
Objective: To assess the rate of transport of a compound across a monolayer of human intestinal cells (Caco-2), which serves as a model for intestinal absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study (Apical to Basolateral - A→B): The test compound is added to the apical (upper) side of the monolayer, and the appearance of the compound in the basolateral (lower) chamber is measured over time.
-
Transport Study (Basolateral to Apical - B→A): To assess active efflux, the test compound is added to the basolateral side, and its appearance in the apical chamber is monitored.
-
Analysis: Samples from the receiver chambers at various time points are analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.
Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to reach its target.
Methodology:
-
Apparatus: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.
-
Procedure: Plasma containing the test compound is added to one chamber, and a protein-free buffer is added to the other.
-
Equilibration: The device is incubated at 37°C to allow the unbound compound to diffuse across the membrane and reach equilibrium.
-
Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the difference in concentration between the two chambers.
Visualizations
Experimental Workflow for In Vitro ADME Screening
Caption: A typical workflow for in vitro ADME profiling of a test compound.
Conceptual Signaling Pathway for P-glycoprotein Efflux
References
Independent Verification of Reported Activity: A Comparative Analysis of Phenylpiperazine Derivatives
An objective comparison of the reported activities of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine and its structural analog, 1-(4-Nitrophenyl)piperazine, to provide researchers, scientists, and drug development professionals with a guide supported by available experimental data.
Initial Investigation Note: An extensive search of scientific literature and databases revealed no publicly available data on the biological activity or experimental evaluation of This compound . Therefore, this guide presents a comparative analysis of the structurally related and studied compound, 1-(4-Nitrophenyl)piperazine (pNPP) , against other relevant compounds to provide a useful reference for researchers in the field.
Part 1: Comparative Analysis of 1-(4-Nitrophenyl)piperazine (pNPP)
1-(4-Nitrophenyl)piperazine (pNPP) is a compound belonging to the phenylpiperazine class and has been investigated for its effects on neurotransmitter systems, as well as for other potential therapeutic activities. This section compares its reported activities with those of other relevant compounds.
Neurotransmitter Releasing Activity
pNPP has been identified as a selective partial serotonin releasing agent. Its activity is compared here with a well-known serotonin-norepinephrine releasing agent.
| Compound | Target(s) | EC50 (nM) | Emax (%) | Reference |
| 1-(4-Nitrophenyl)piperazine (pNPP) | Serotonin | 19 - 43 | 57 | [1] |
| Dopamine | >10,000 | - | [1] | |
| Norepinephrine | >10,000 | - | [1] |
Table 1: Monoamine Releasing Activity of pNPP. This table summarizes the potency and efficacy of pNPP as a monoamine releasing agent.
Antimicrobial and Antifungal Activity
Derivatives of pNPP have been synthesized and evaluated for their activity against various bacterial and fungal pathogens.
| Compound Derivative | Target Organism | MIC (µM) | Reference |
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 | [2] |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 | [2] |
| M. marinum | 15.0 | [2] | |
| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 | [2] |
Table 2: Antimicrobial and Antifungal Activity of pNPP Derivatives. This table presents the minimum inhibitory concentrations (MIC) of selected pNPP derivatives against various microorganisms.
Tyrosinase Inhibitory Activity
A series of pNPP derivatives have been investigated as potential inhibitors of tyrosinase, an enzyme involved in melanin production.
| Compound Derivative | Target | IC50 (µM) | Inhibition Type | Reference |
| Compound 4l (indole moiety at N-1) | Tyrosinase | 72.55 | Mixed | [3] |
Table 3: Tyrosinase Inhibitory Activity of a pNPP Derivative. This table shows the half-maximal inhibitory concentration (IC50) and the mode of inhibition for a notable pNPP derivative.
Part 2: Experimental Protocols
This section provides an overview of the methodologies used in the cited studies for the synthesis and biological evaluation of pNPP and its derivatives.
Synthesis of 4-Nitrophenylpiperazine Derivatives (Tyrosinase Inhibitors)
A conventional reaction between 1,4-diazabicyclo[2.2.2]octane (DABCO) and 4-fluoronitrobenzene is performed to generate the core structure. A mixture of 4-fluoronitrobenzene (1 mmol), DABCO (1.2 mmol), a benzoic acid derivative (1.2 mmol), and cesium carbonate (Cs2CO3, 1.3 mmol) in dimethylformamide (DMF, 5 ml) is stirred at 80°C for 4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is added to water to precipitate the product[3].
In Vitro Monoamine Release Assay
The monoamine releasing activity of pNPP was determined using preloaded rat brain synaptosomes with [3H]-labeled monoamines (serotonin, dopamine, or norepinephrine). The amount of released radiolabeled neurotransmitter upon exposure to different concentrations of the test compound is measured to determine the EC50 and Emax values[1].
Antimicrobial and Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) of pNPP derivatives were determined using a microdilution broth method according to established protocols. The compounds were tested against various strains of bacteria and fungi to assess their antimicrobial and antifungal efficacy[2].
Tyrosinase Inhibition Assay
The inhibitory activity of pNPP derivatives against tyrosinase was evaluated using L-DOPA as the substrate. The enzymatic reaction is monitored spectrophotometrically, and the IC50 value is calculated from the concentration-response curve. The mechanism of inhibition is determined by analyzing Lineweaver-Burk plots[3].
Part 3: Visualizations
This section provides diagrams to illustrate the described signaling pathways and experimental workflows.
Caption: Mechanism of pNPP as a serotonin releasing agent.
Caption: Experimental workflow for tyrosinase inhibition assay.
References
- 1. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine: A Guide for Laboratory Professionals
I. Hazard Profile and Essential Safety Precautions
Based on the known hazards of similar compounds, 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine should be handled as a hazardous substance. The piperazine moiety can cause severe skin burns and eye damage, while nitro-aromatic compounds can be toxic and may have explosive properties under certain conditions.[1][2][3]
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and potential eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin contact, which can lead to irritation or burns.[2] |
| Body Protection | Lab coat.[1] | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1][6] | Minimizes inhalation of any dust or aerosols. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.[4] Do not dispose of this chemical down the drain or in regular trash. [7][8]
1. Waste Collection and Segregation:
-
Solid Waste: Collect waste this compound, including contaminated consumables like weighing paper and pipette tips, in a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: If the compound is in solution, collect it in a separate, dedicated liquid hazardous waste container.[9]
-
Segregation: Do not mix this waste with incompatible materials. Specifically, keep it separate from strong acids, bases, and oxidizing agents.[8]
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[8]
-
The label must include the full chemical name: "this compound." Do not use abbreviations.[9]
-
Indicate the primary hazards (e.g., Irritant, Toxic).
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8][10]
-
This area should be cool, dry, and well-ventilated, away from heat or ignition sources.[4]
-
Ensure the container is kept closed except when adding waste.[11]
4. Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for an extended period, contact your institution's EHS office to arrange for a waste pickup.[10][11]
-
Maintain accurate records of the waste generated, including the quantity and date.[4]
III. Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
| Action | Procedure |
| Immediate Response | Evacuate the immediate area and ensure proper ventilation.[1] For major spills, alert emergency responders.[2] |
| Containment | Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][2] |
| Collection | Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1] |
| Decontamination | Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.[1] Collect all cleaning materials as hazardous waste.[1] |
IV. Disposal of Empty Containers
Empty containers that have held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent capable of removing the chemical residue.[4][7]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[4][11]
-
Deface Label: Completely remove or deface the original label on the container.[11]
-
Final Disposal: Once thoroughly rinsed and dried, the container can typically be disposed of as non-hazardous solid waste (e.g., in designated glass disposal containers).[11]
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. essr.umd.edu [essr.umd.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational procedures, and disposal plans for handling 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the hazardous properties of its structural components: nitro-aromatic compounds and piperazine derivatives. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
The chemical structure of this compound suggests that it should be handled as a hazardous substance. Nitroaromatic compounds can be toxic and potentially explosive, while piperazine derivatives may be corrosive and have sensitizing effects.[1] Therefore, a comprehensive personal protective equipment (PPE) protocol is mandatory.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2][3] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation.[3][4] | |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves with a minimum thickness of >0.11 mm are recommended. Always inspect gloves for integrity before each use and change them immediately upon contamination.[5] Double-gloving may be required for enhanced protection.[6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[3] For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or suit is recommended.[6] |
| Respiratory Protection | Dust mask or respirator | All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6] If working outside of a fume hood is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of the solid compound, including weighing and solution preparation, must occur within a certified chemical fume hood to minimize inhalation exposure.[3][6]
-
Ensure that an eyewash station and a safety shower are readily accessible.[3]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Use a tared, sealed container for weighing to minimize exposure.[6]
-
Work on a disposable absorbent pad to contain any potential spills.[6]
3. During the Experiment:
-
Keep all containers with the compound clearly labeled.
-
Avoid contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][3]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]
-
Store away from incompatible materials such as strong oxidizing agents.[3][9]
Emergency Procedures
Spill Management Protocol:
-
Evacuate: Evacuate personnel from the immediate spill area.[6]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[6]
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[6]
-
Containment: Use dry, clean-up procedures and avoid generating dust. Sweep or vacuum up the spilled material.[7]
-
Collection: Place the spilled material into a suitable, labeled container for disposal.[2]
-
Decontamination: Flush the area with water.[7]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[8][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10][11]
Disposal Plan
Due to its presumed toxicity and environmental hazards, this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
Waste Collection and Segregation:
-
Solid Waste: Collect any solid waste, including contaminated absorbent pads and disposable PPE, in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not empty into drains.[9]
Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Environmental Hazard").[1]
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[1]
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental services company.
-
The recommended method of disposal for similar halogenated and nitroaromatic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Caption: Workflow for the safe handling and disposal of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.es [fishersci.es]
- 9. fishersci.com [fishersci.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. synquestlabs.com [synquestlabs.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

